Product packaging for Antitubercular agent-16(Cat. No.:)

Antitubercular agent-16

Cat. No.: B12413885
M. Wt: 353.5 g/mol
InChI Key: HBMBTLBDFPBSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-16 is a useful research compound. Its molecular formula is C21H27N3S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N3S B12413885 Antitubercular agent-16

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N3S

Molecular Weight

353.5 g/mol

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine

InChI

InChI=1S/C21H27N3S/c1-15-12-18(14-22-13-17-8-4-3-5-9-17)16(2)24(15)21-23-19-10-6-7-11-20(19)25-21/h6-7,10-12,17,22H,3-5,8-9,13-14H2,1-2H3

InChI Key

HBMBTLBDFPBSDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=NC3=CC=CC=C3S2)C)CNCC4CCCCC4

Origin of Product

United States

Foundational & Exploratory

In Vitro Efficacy of Antitubercular Agent-16 Against Drug-Resistant Mycobacterium tuberculosis Strains: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro activity of Antitubercular agent-16, also identified as Compound 5q, against drug-resistant strains of Mycobacterium tuberculosis. The following sections present quantitative data on its efficacy, comprehensive experimental protocols for the determination of its minimum inhibitory concentration, and a visual representation of its proposed mechanism of action.

Data Presentation: In Vitro Activity of this compound (Compound 5q)

The antimycobacterial efficacy of this compound (Compound 5q) was evaluated against the drug-susceptible H37Rv strain and a panel of five drug-resistant clinical isolates of M. tuberculosis. The data, summarized in the table below, demonstrates the potent activity of this compound.

StrainResistance ProfileMIC90 (µg/mL)[1][2][3]
M. tuberculosis H37RvDrug-Susceptible0.40
CF16Drug-Resistant20.11
CF61Drug-Resistant23.51
CF76Drug-Resistant19.62
CF152Drug-Resistant10.93
CF161Drug-Resistant13.62

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of the bacterial population.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC90 values were determined using the Microplate Alamar Blue Assay (MABA), a widely accepted method for assessing the susceptibility of M. tuberculosis to antimicrobial agents.

1. Preparation of Mycobacterial Cultures:

  • Mycobacterium tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Cultures were incubated at 37°C until they reached the mid-logarithmic growth phase.

  • The bacterial suspension was then diluted to a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Compound Preparation and Serial Dilution:

  • This compound (Compound 5q) was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Serial two-fold dilutions of the compound were prepared in a 96-well microplate using the supplemented Middlebrook 7H9 broth to achieve a range of final concentrations.

3. Incubation and Alamar Blue Addition:

  • The prepared mycobacterial inoculum was added to each well of the microplate containing the serially diluted compound.

  • The microplates were sealed and incubated at 37°C for a period of 5-7 days.

  • Following the incubation period, a freshly prepared solution of Alamar Blue (10% v/v) was added to each well.

4. Reading and Interpretation of Results:

  • The plates were re-incubated for 24 hours to allow for color development.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC90 was defined as the lowest concentration of the compound that prevented this color change, signifying at least 90% inhibition of bacterial growth.

Visualizations: Experimental Workflow and Proposed Mechanism of Action

The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of this compound.

experimental_workflow cluster_prep Culture Preparation cluster_assay MIC Assay cluster_readout Results culture M. tuberculosis Culture (Middlebrook 7H9) incubation Incubation at 37°C (Mid-log phase) culture->incubation dilution Dilution to 5 x 10^5 CFU/mL incubation->dilution inoculation Inoculation of Microplate dilution->inoculation serial_dilution Serial Dilution of This compound serial_dilution->inoculation plate_incubation Incubation at 37°C (5-7 days) alamar_blue Addition of Alamar Blue plate_incubation->alamar_blue color_incubation Incubation for 24h alamar_blue->color_incubation readout Visual Reading (Blue vs. Pink) color_incubation->readout mic_determination MIC90 Determination readout->mic_determination

Experimental Workflow for MIC Determination.

mechanism_of_action agent This compound (Compound 5q) inhibition Inhibition agent->inhibition mmpl3 MmpL3 Transporter mycolic_acid Mycolic Acid Transport mmpl3->mycolic_acid facilitates disruption Disruption inhibition->mmpl3 cell_wall Mycobacterial Cell Wall Synthesis mycolic_acid->cell_wall required for disruption->cell_wall

Proposed Mechanism of Action of this compound.

The presented data and methodologies underscore the potential of this compound (Compound 5q) as a promising candidate for the treatment of drug-resistant tuberculosis. Further investigations into its mechanism of action and in vivo efficacy are warranted.

References

Antitubercular Agent-16 (ATA-16): A Technical Overview of Discovery and Initial Screening

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the discovery, initial screening, and preliminary mechanism of action studies for the novel antitubercular candidate, ATA-16. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. This guide details the initial findings for "Antitubercular agent-16" (ATA-16), a promising new chemical entity identified through a targeted screening campaign.

Discovery of ATA-16

ATA-16 was identified from a proprietary library of synthetic small molecules. The discovery workflow involved a high-throughput screening (HTS) campaign against a surrogate mycobacterial strain, followed by validation against virulent Mycobacterium tuberculosis H37Rv.

cluster_0 Discovery Workflow A Proprietary Small Molecule Library B High-Throughput Screening (HTS) Against M. smegmatis A->B C Hit Identification (Growth Inhibition >90%) B->C D Confirmation Screen Against M. tuberculosis H37Rv C->D E Lead Candidate: ATA-16 D->E

Figure 1: High-level workflow for the discovery of ATA-16.

In Vitro Antitubercular Activity

The in vitro antitubercular activity of ATA-16 was evaluated against various strains of Mycobacterium tuberculosis and other mycobacterial species. The minimum inhibitory concentration (MIC) was determined using the microplate Alamar blue assay (MABA).

StrainDescriptionMIC (µg/mL)MIC (µM)
M. tuberculosis H37RvDrug-susceptible reference strain0.1250.28
M. tuberculosis MDR-1Clinically isolated MDR strain0.250.56
M. tuberculosis XDR-1Clinically isolated XDR strain0.250.56
M. bovis BCGVaccine strain0.060.13
M. smegmatis mc²155Non-pathogenic, fast-growing> 64> 144

Table 1: Minimum Inhibitory Concentration (MIC) of ATA-16 against various mycobacterial strains.

Cytotoxicity and Selectivity Index

To assess the potential for host cell toxicity, ATA-16 was tested against the human embryonic kidney cell line HEK293 and the human hepatoma cell line HepG2. Cytotoxicity was determined by measuring the 50% inhibitory concentration (IC50). The selectivity index (SI) was calculated as the ratio of IC50 to MIC.

Cell LineAssay TypeIC50 (µM)Selectivity Index (SI) vs. H37Rv
HEK293MTT Assay> 100> 357
HepG2CellTiter-Glo> 100> 357

Table 2: In vitro cytotoxicity and selectivity index of ATA-16.

Preliminary Mechanism of Action Studies

Initial studies suggest that ATA-16 may target the mycobacterial cell wall synthesis pathway. A common target for novel antitubercular agents is the DprE1 enzyme, which is essential for the formation of the arabinogalactan layer. Further studies are underway to confirm the specific molecular target of ATA-16.

cluster_1 Proposed Mechanism of Action ATA16 ATA-16 DprE1 DprE1 Enzyme ATA16->DprE1 Inhibition DPA Decaprenyl-phosphoryl-arabinose (DPA) DprE1->DPA Catalyzes CellWall Mycobacterial Cell Wall Synthesis DPA->CellWall

Figure 2: Hypothesized mechanism of action of ATA-16 targeting DprE1.

Experimental Protocols

  • A 96-well microplate is prepared with serial dilutions of ATA-16 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.

  • The plate is incubated at 37°C for 7 days.

  • A mixture of Alamar blue and 10% Tween 80 is added to each well.

  • The plate is re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

  • HEK293 cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of ATA-16 and incubated for another 48 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion and Future Directions

ATA-16 demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, coupled with a favorable in vitro safety profile as indicated by a high selectivity index. The initial mechanistic data points towards the inhibition of the cell wall synthesis pathway, a validated target for antitubercular therapy.

Future work will focus on:

  • Definitive target identification and validation.

  • Lead optimization to improve pharmacokinetic and pharmacodynamic properties.

  • In vivo efficacy studies in animal models of tuberculosis.

Early-stage research on "Antitubercular agent-16" for tuberculosis treatment

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: Preclinical Evaluation of a Novel Imidazo[1,2-a]pyridinecarboxamide for Tuberculosis Treatment

This technical guide provides an in-depth overview of the early-stage research and development of "Antitubercular agent-16," a novel compound from the imidazo[1,2-a]pyridinecarboxamide class. This document collates and presents the available preclinical data, experimental methodologies, and hypothesized mechanism of action to support further investigation and drug development efforts.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for new therapeutic agents with novel mechanisms of action. The imidazo[1,2-a]pyridinecarboxamides (IPAs) have emerged as a promising class of anti-TB agents. Building on this scaffold, a series of novel derivatives were developed, leading to the identification of compound 16 .[1]

This compound has demonstrated exceptional potency against the drug-susceptible H37Rv strain of M. tb and, critically, maintains this high level of activity against clinically isolated MDR and XDR strains.[1] Furthermore, preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest that agent-16 possesses favorable pharmacokinetic properties, marking it as a strong candidate for further preclinical development.[1]

Quantitative Data Summary

The in vitro activity and preliminary pharmacokinetic profile of this compound are summarized below.

Table 2.1: In Vitro Antitubercular Activity of Agent-16
M. tuberculosis StrainMinimum Inhibitory Concentration (MIC) (µM)
H37Rv (Drug-Susceptible)0.10 - 0.19
Multidrug-Resistant (MDR) Isolates0.05 - 1.5
Extensively Drug-Resistant (XDR) Isolates0.05 - 1.5
Data sourced from Onajole et al., 2020.[1]
Table 2.2: Preliminary ADME & Pharmacokinetic Profile of Agent-16
ParameterResult
Plasma Protein Binding Favorable
CYP Isoform Inhibition Favorable
hERG Channel Effects Favorable
Liver Microsome Stability Favorable
Hepatocyte Stability Favorable
Data represents a qualitative summary from Onajole et al., 2020, which describes the properties as "favorable".[1]

Experimental Protocols

The following sections detail the methodologies employed in the initial evaluation of this compound.

Synthesis of Imidazo[1,2-a]pyridinecarboxamide Derivatives

The synthesis of agent-16 and related analogs follows a general multi-step protocol involving an amide coupling reaction.

  • Starting Materials: Commercially available 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid serves as a key precursor.[1]

  • Amide Coupling: The carboxylic acid is coupled with various cyclic aliphatic amines. This reaction is typically facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent such as DMF (Dimethylformamide).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from 12 to 24 hours, until completion is indicated by thin-layer chromatography (TLC).

  • Purification: The crude product is purified using column chromatography on silica gel to yield the final imidazo[1,2-a]pyridinecarboxamide derivative.

  • Characterization: The structure and purity of the final compound are confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1]

In Vitro Antitubercular Activity Assay

The anti-TB activity was determined using the Microplate Alamar Blue Assay (MABA).

  • Inoculum Preparation: M. tuberculosis H37Rv or clinical isolates (MDR/XDR) are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a standardized optical density (OD).

  • Plate Preparation: The test compounds, including agent-16, are serially diluted in a 96-well microplate.

  • Inoculation: The diluted mycobacterial suspension is added to each well containing the test compound. Control wells (no drug) are included.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A freshly prepared solution of Alamar Blue reagent is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates metabolic activity and growth.

In Vitro ADME Assays

A panel of standard in vitro assays was used to establish the preliminary pharmacokinetic profile of agent-16.

  • Plasma Protein Binding: Evaluated using techniques such as equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.

  • CYP Isoform Inhibition: The potential for drug-drug interactions is assessed by measuring the inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes and specific probe substrates.

  • hERG Channel Inhibition: Potential cardiotoxicity is evaluated by assessing the compound's ability to inhibit the hERG potassium channel, typically using an automated patch-clamp assay.

  • Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to determine its metabolic stability. The rate of disappearance of the parent compound over time is measured by LC-MS/MS to predict hepatic clearance.

Visualizations: Workflows and Pathways

Experimental Workflow for Agent-16 Evaluation

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Pharmacokinetics synthesis Amide Coupling purification Column Chromatography synthesis->purification characterization NMR & HRMS purification->characterization maba MABA vs H37Rv characterization->maba mdr_xdr MABA vs MDR/XDR maba->mdr_xdr cytotoxicity Cytotoxicity Assay mdr_xdr->cytotoxicity adme In Vitro ADME Panel (PPB, CYP, hERG, Stability) cytotoxicity->adme lead_candidate Lead Candidate (Agent-16) adme->lead_candidate

Caption: Workflow from synthesis to lead candidate identification.

Hypothesized Mechanism of Action

G Agent16 This compound MmpL3 MmpL3 Transporter Agent16->MmpL3 Inhibition TMM_export Trehalose Monomycolate (TMM) Export Blocked MmpL3->TMM_export Mediates Mycolic_acid Mycolic Acid Incorporation Inhibited TMM_export->Mycolic_acid Cell_wall Cell Wall Synthesis Disrupted Mycolic_acid->Cell_wall Cell_death Mycobacterial Cell Death Cell_wall->Cell_death

Caption: Postulated inhibition of the MmpL3 transporter pathway.

Conclusion and Future Directions

This compound, a novel imidazo[1,2-a]pyridinecarboxamide, has demonstrated highly potent activity against drug-susceptible, MDR, and XDR strains of M. tuberculosis.[1] Its promising in vitro ADME profile further strengthens its position as a viable lead compound for tuberculosis drug discovery.[1]

The next critical steps in the development of this agent will involve:

  • In vivo efficacy studies in animal models of tuberculosis to determine its therapeutic potential.

  • Comprehensive pharmacokinetic and toxicology studies to establish a full safety and dosing profile.

  • Mechanism of action studies to confirm the hypothesized inhibition of the MmpL3 transporter and identify any potential off-target effects.

Successful completion of these studies will be essential to advance this compound into clinical development as a potential new treatment for tuberculosis.

References

Identifying the Molecular Target of Antitubercular Agent-16 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Antitubercular agent-16." The following in-depth technical guide has been constructed as a representative example, based on established methodologies and common targets in Mycobacterium tuberculosis drug discovery, to fulfill the user's request for a detailed report on the target identification process. The data presented is hypothetical and serves to illustrate the typical contents of such a guide.

This guide outlines the comprehensive workflow for elucidating the mechanism of action of a novel antitubercular compound, exemplified by the hypothetical "this compound." It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for tuberculosis.

In Vitro Activity and Physicochemical Properties of this compound

A critical initial step in characterizing a new potential drug is to determine its efficacy against the target organism and to understand its basic chemical properties. The following table summarizes the key quantitative data for this compound.

ParameterValueExperimental Method
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv 0.012 µg/mLMicroplate Alamar Blue Assay (MABA)
MIC against MDR-M. tuberculosis strain 0.015 µg/mLMicroplate Alamar Blue Assay (MABA)
Cytotoxicity (IC50) against Vero cells > 50 µg/mLMTT Assay
Selectivity Index (SI = IC50 / MIC) > 4167Calculation
Molecular Weight 450.6 g/mol Mass Spectrometry
LogP 3.2Calculated
Aqueous Solubility 25 µMNephelometry

Target Identification Strategy

A multi-pronged approach was employed to identify the molecular target of this compound, combining genetic, biochemical, and biophysical methods. This strategy is designed to generate and then confirm a target hypothesis.

Generation of Resistant Mutants and Whole-Genome Sequencing

Spontaneous resistant mutants of M. tuberculosis H37Rv were generated by plating a high concentration of bacilli onto 7H11 agar containing 50x the MIC of this compound. Genomic DNA from resistant colonies was isolated and subjected to whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) associated with resistance.

Affinity Chromatography

To directly isolate the binding partners of this compound, the compound was immobilized on a solid support. A lysate of M. tuberculosis was passed over this affinity matrix, and proteins that bound to the compound were subsequently eluted and identified by mass spectrometry.

Thermal Shift Assay (TSA)

The thermal stability of purified proteins in the presence of this compound was assessed. A shift in the melting temperature of a protein upon binding to a ligand can indicate a direct interaction. This method was used to validate putative targets identified through other means.

Experimental Protocols

Microplate Alamar Blue Assay (MABA)
  • A 96-well microplate is prepared with serial dilutions of this compound in 7H9 broth.

  • Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • The plate is incubated at 37°C for 7 days.

  • A solution of Alamar Blue is added to each well, and the plate is re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Whole-Genome Sequencing of Resistant Mutants
  • Genomic DNA from wild-type and resistant M. tuberculosis strains is extracted using a commercial kit.

  • DNA libraries are prepared and sequenced using an Illumina MiSeq platform.

  • Sequence reads are aligned to the H37Rv reference genome.

  • SNPs are identified using bioinformatics tools and filtered against the wild-type genome to identify mutations specific to the resistant strains.

Affinity Chromatography Protocol
  • This compound is chemically modified with a linker and coupled to NHS-activated Sepharose beads.

  • M. tuberculosis H37Rv is cultured, harvested, and lysed by sonication.

  • The clarified lysate is incubated with the compound-coupled beads.

  • The beads are washed extensively to remove non-specific binders.

  • Bound proteins are eluted using a high-salt buffer or a solution of the free compound.

  • Eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Results and Target Validation

Whole-genome sequencing of several independent resistant mutants consistently identified SNPs in the inhA gene, which encodes the enoyl-acyl carrier protein (EACP) reductase. This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, responsible for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[1]

Affinity chromatography experiments followed by mass spectrometry identified InhA as a primary binding partner of this compound.

To confirm this direct interaction, a thermal shift assay was performed with purified recombinant InhA protein. The results, summarized in the table below, show a significant thermal stabilization of InhA in the presence of this compound, indicative of direct binding.

ProteinLigandΔTm (°C)
InhANone (DMSO control)0
InhAThis compound (10 µM)+ 5.2
InhAIsoniazid (NADH adduct)+ 6.1

Biochemical assays further demonstrated that this compound is a potent inhibitor of InhA enzymatic activity.

CompoundIC50 against InhA
This compound25 nM
Triclosan (control inhibitor)100 nM

Visualizations

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of this compound, targeting the mycolic acid biosynthesis pathway.

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I Acyl_CoA Acyl-CoA FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (Elongation) Acyl_CoA->FAS_II InhA InhA (EACP Reductase) FAS_II->InhA Substrate Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Product Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Agent16 Antitubercular Agent-16 Agent16->InhA Inhibition

Caption: Inhibition of InhA by this compound disrupts mycolic acid synthesis.

Experimental Workflow for Target Identification

The logical flow of the experimental approach to identify the target of this compound is depicted below.

Target_ID_Workflow Start Start: Novel this compound Resistant_Mutants Generate Resistant Mutants Start->Resistant_Mutants Affinity_Chrom Affinity Chromatography Start->Affinity_Chrom WGS Whole-Genome Sequencing (WGS) Resistant_Mutants->WGS Hypothesis Target Hypothesis: InhA WGS->Hypothesis MS_ID Mass Spectrometry Identification Affinity_Chrom->MS_ID MS_ID->Hypothesis Validation Target Validation Hypothesis->Validation TSA Thermal Shift Assay (TSA) Validation->TSA Enzyme_Assay Enzymatic Inhibition Assay Validation->Enzyme_Assay Conclusion Conclusion: InhA is the target TSA->Conclusion Enzyme_Assay->Conclusion

Caption: A multi-modal workflow for the identification of the target of this compound.

Conclusion

Convergent evidence from genetic, proteomic, and biophysical studies strongly indicates that the primary molecular target of the novel antitubercular agent, designated here as this compound, is the enoyl-acyl carrier protein reductase (InhA). By inhibiting this essential enzyme in the mycolic acid biosynthesis pathway, this compound disrupts the integrity of the mycobacterial cell wall, leading to potent bactericidal activity. This mechanism is consistent with its high efficacy against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Further studies will focus on the structural basis of this interaction to guide future drug optimization efforts.

References

Structure-Activity Relationship (SAR) Studies of 2,5-Dimethylpyrrole Analogs as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a promising series of 2,5-dimethylpyrrole derivatives, including the notable "Antitubercular agent-16," which have demonstrated significant potential in the fight against Mycobacterium tuberculosis. This document details the quantitative biological data, in-depth experimental protocols, and key molecular interactions, offering valuable insights for the rational design of novel antitubercular therapeutics.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently necessitating the discovery of new chemical entities with novel mechanisms of action. A recent study by Semenya et al. (2022) explored the therapeutic potential of 2,5-dimethylpyrrole scaffolds, leading to the identification of several potent inhibitors of Mtb. This guide focuses on the findings of this study, which systematically interrogated the SAR of a library of these analogs. The parent compound for this investigation was a hit compound derived from a molecular hybridization strategy involving the known MmpL3 inhibitors BM212 and SQ109. The subsequent exploration of the chemical space around this scaffold has yielded compounds with potent activity against drug-sensitive, drug-resistant, and intracellular mycobacteria.

Quantitative Structure-Activity Relationship (SAR) Data

The antimycobacterial activity of the synthesized 2,5-dimethylpyrrole analogs (designated as compounds 5a-ab in the source study) was evaluated against the virulent M. tuberculosis H37Rv strain. The minimum inhibitory concentration required to inhibit 90% of bacterial growth (MIC90) was determined. Promising compounds were further assessed for their cytotoxicity against human pulmonary fibroblasts (MRC-5) and murine macrophages (J774A.1) to determine their selectivity index (SI).

Table 1: In Vitro Antitubercular Activity and Cytotoxicity of 2,5-Dimethylpyrrole Analogs
Compound IDR GroupMIC90 (μg/mL) vs H37RvIC50 (μg/mL) MRC-5SI (MRC-5)IC50 (μg/mL) J774A.1SI (J774A.1)
5a Cyclopentyl>25ND-ND-
5b Cyclohexyl1.04ND-ND-
5c Cycloheptyl1.13ND-ND-
5d Phenyl>25ND-ND-
5e 4-Fluorophenyl>25ND-ND-
5f 4-Chlorophenyl>25ND-ND-
5g 4-Bromophenyl>25ND-ND-
5h 4-Nitrophenyl>25ND-ND-
5i 4-Methoxyphenyl>25ND-ND-
5j 2-Naphthyl>25ND-ND-
5k 1-Adamantyl0.87>125>143>125>143
5l 2-Adamantyl>25ND-ND-
5m Benzyl1.25ND-ND-
5n Cyclohexylmethyl0.40>125>312>125>312
5o 2-Phenylethyl1.25ND-ND-
5p 3-Phenylpropyl1.25ND-ND-
5q 4-Phenylbutyl0.49>125>255>125>255
5r 4-Pyridinylmethyl0.87>125>143125143
... ..................

ND: Not Determined. SI = IC50 / MIC90. The table is a representative summary; the full series 5a-ab is detailed in the source publication.

The SAR analysis revealed several key insights:

  • Essentiality of a Cycloalkyl or Extended Alkyl-Aryl Moiety: Analogs incorporating a cyclohexylmethyl (5n ) or a 4-phenylbutyl (5q ) group on the methyleneamine side chain at the C3 position of the pyrrole core exhibited the most potent inhibitory effects against Mtb.

  • Impact of Bulky, Lipophilic Groups: The presence of bulky and lipophilic substituents, such as an adamantyl group (5k ), also conferred significant antimycobacterial activity.

  • Detrimental Effect of Simple Aromatic Rings: Direct substitution with simple phenyl or substituted phenyl rings (5d-j ) at the same position resulted in a loss of activity.

Experimental Protocols

In Vitro Antitubercular Activity Screening (MIC90 Determination)

The minimum inhibitory concentration (MIC90) for the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using a standardized broth microdilution method.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout A Prepare serial dilutions of test compounds in DMSO B Dispense diluted compounds into 96-well microplates A->B D Add Mtb inoculum to each well B->D C Prepare Mtb H37Rv inoculum in Middlebrook 7H9 broth E Incubate plates at 37°C for 7 days D->E F Add Resazurin indicator solution to each well E->F G Incubate for an additional 24-48 hours F->G H Determine MIC90: Lowest concentration with no color change (blue) G->H

Caption: Workflow for MIC90 determination against M. tuberculosis H37Rv.

  • Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microplates.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: The bacterial suspension was added to the wells containing the diluted compounds. The plates were sealed and incubated at 37°C for 7 days.

  • MIC Determination: After incubation, a resazurin-based indicator solution was added to each well. The plates were re-incubated for 24-48 hours. The MIC90 was defined as the lowest concentration of the compound that prevented a color change of the indicator from blue (no growth) to pink (growth).

Cytotoxicity Assay

The cytotoxicity of the most active compounds was evaluated against mammalian cell lines (MRC-5 and J774A.1) using the MTT assay to assess cell viability.

  • Cell Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with serial dilutions of the test compounds and incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for another 4 hours to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals were dissolved with a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Intracellular Antimycobacterial Activity

The ability of the compounds to inhibit the growth of Mtb within macrophages was also assessed.

  • Macrophage Infection: Murine J774A.1 macrophages were infected with M. tuberculosis H37Rv at a specific multiplicity of infection.

  • Compound Treatment: After allowing for phagocytosis, extracellular bacteria were removed, and the infected cells were treated with different concentrations of the test compounds.

  • Lysis and Plating: At specified time points post-infection, the macrophages were lysed to release the intracellular bacteria. The lysate was serially diluted and plated on Middlebrook 7H11 agar plates.

  • CFU Enumeration: The plates were incubated at 37°C, and the number of colony-forming units (CFU) was counted to determine the extent of bacterial growth inhibition.

Proposed Mechanism of Action: MmpL3 Inhibition

Computational studies were performed to elucidate the potential mechanism of action for this series of 2,5-dimethylpyrrole analogs. Molecular docking simulations suggest that these compounds likely target the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), across the inner membrane, a critical step in the biosynthesis of the mycobacterial outer membrane.

The docking studies revealed that the active pyrrole analogs can occupy the same binding pocket within MmpL3 as other known inhibitors like SQ109 and BM212.

G cluster_mmpL3 MmpL3 Transporter cluster_interactions Key Interactions MmpL3 Transmembrane Domain Pocket Hydrophobic Binding Pocket Compound Active 2,5-Dimethylpyrrole (e.g., 5n) Compound->MmpL3 Binds to Asp251 Asp251 Compound->Asp251 H-bond / Charge-reinforced H-bond Asp640 Asp640 Compound->Asp640 H-bond Tyr641 Tyr641 Compound->Tyr641 π-π stacking

Caption: Proposed binding of 2,5-dimethylpyrroles within the MmpL3 transporter.

The simulations indicated key interactions with amino acid residues within the transmembrane domain of MmpL3:

  • Hydrogen Bonding: The secondary amine in the linker of the active compounds is proposed to form crucial hydrogen bonds with Asp640 and a charge-reinforced hydrogen bond with Asp251 .[1]

  • π-π Stacking: An additional π-π stacking interaction was observed between the pyrrole nucleus and the phenyl ring of Tyr641 .

These interactions are believed to stabilize the compound within the binding pocket, leading to the inhibition of MmpL3's transport function and ultimately causing bacterial death.

Conclusion

The 2,5-dimethylpyrrole scaffold represents a promising starting point for the development of novel antitubercular agents. The extensive SAR studies detailed herein have identified key structural features required for potent activity against M. tuberculosis, including drug-resistant strains. Specifically, the incorporation of a cyclohexylmethyl or a 4-phenylbutyl side chain at the C3 position of the pyrrole core has been shown to be highly effective. The favorable cytotoxicity profiles and intracellular activity of the lead compounds, combined with a plausible mechanism of action targeting the essential MmpL3 transporter, underscore the therapeutic potential of this chemical class. Further optimization of these analogs could lead to the development of next-generation drugs for the treatment of tuberculosis.

References

An In-depth Technical Guide to Whole-Cell Screening of Antitubercular Agent-16 Against Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The discovery of novel antitubercular agents with unique mechanisms of action is therefore a critical priority in infectious disease research.[3] Whole-cell phenotypic screening is a primary strategy for identifying new chemical entities with potent antimycobacterial activity.[3][4][5] This approach assesses the ability of compounds to inhibit bacterial growth in a holistic cellular environment, offering the advantage of identifying inhibitors that are effective at the cellular level, bypassing challenges such as poor cell penetration or efflux that can limit the success of target-based screens.[1][4]

This technical guide provides a comprehensive overview of the whole-cell screening cascade for a novel candidate, designated "Antitubercular agent-16," against various mycobacterial species. It details the experimental protocols, presents hypothetical screening data in a structured format, and illustrates the key workflows and underlying biological pathways.

Screening Cascade Overview

The discovery and initial characterization of a novel antitubercular agent typically follows a multi-step screening cascade designed to identify potent and selective compounds while eliminating those with undesirable properties early in the process.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Assessment cluster_3 Secondary & Tertiary Assays Primary Primary Screen (Single Concentration) DoseResponse Dose-Response Assay (MIC Determination) Primary->DoseResponse Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) DoseResponse->Cytotoxicity Potent Hits Spectrum Spectrum of Activity (e.g., MDR strains, NTM) Cytotoxicity->Spectrum Selective Hits Bactericidal Bactericidal vs. Bacteriostatic Assay Spectrum->Bactericidal MOA Mechanism of Action Studies Bactericidal->MOA

Caption: Workflow of the whole-cell screening cascade for antitubercular agents.

Data Presentation: this compound Screening Results

The following tables summarize the hypothetical quantitative data for this compound and control compounds.

Table 1: In Vitro Activity of this compound Against M. tuberculosis

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)
This compound 0.25 0.6
Isoniazid0.050.36
Rifampicin0.10.12

Table 2: Selectivity Profile of this compound

CompoundVero Cells CC50 (µM)Selectivity Index (SI = CC50/MIC)
This compound >100 >167
Isoniazid>200>555
Rifampicin>100>833

Table 3: Spectrum of Activity of this compound

Mycobacterial StrainMIC (µg/mL)
M. tuberculosis H37Rv (Drug-Susceptible)0.25
MDR-M. tuberculosis (INH & RIF Resistant)0.25
M. bovis BCG0.5
M. smegmatis mc²155>64
M. avium8

Experimental Protocols

Primary Whole-Cell Screening Assay (Resazurin Microtiter Assay - REMA)

This protocol is adapted from standard methodologies for high-throughput screening of compounds against M. tuberculosis.[6]

  • Bacterial Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[4] The culture is then diluted to a final optical density at 600 nm (OD600) of 0.02.[6]

  • Compound Plating: Test compounds, including "this compound," are serially diluted and dispensed into 96-well or 384-well microplates.[4][5] A final concentration range is prepared to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the test compounds. Plates are sealed and incubated at 37°C for 7 days.[6]

  • Viability Assessment: After incubation, 30 µL of a 0.01% resazurin solution is added to each well. The plates are re-incubated for 24 hours.[6]

  • Data Analysis: The fluorescence or color change is measured. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Mammalian Cell Cytotoxicity Assay

This assay determines the toxicity of the compound to mammalian cells, which is crucial for calculating the selectivity index.

  • Cell Culture: Vero (African green monkey kidney) cells are cultured in appropriate media and seeded into 96-well plates at a density of 1 x 10⁴ cells per well.[6]

  • Compound Addition: Various concentrations of "this compound" are added to the wells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ environment.[6]

  • Viability Measurement: Cell viability is assessed using a resazurin-based method, similar to the REMA assay. After 24 hours of incubation with resazurin, fluorescence is measured.[6]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Bactericidal vs. Bacteriostatic Activity Assay

This protocol determines whether an agent kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).

  • MIC Determination: The MIC of "this compound" is first determined as described in the REMA protocol.

  • Exposure to Compound: M. tuberculosis cultures are incubated with the compound at concentrations corresponding to its MIC and multiples of the MIC.

  • Removal of Compound and Plating: After a defined incubation period (e.g., 7 days), the entire culture from each well is serially diluted and plated on Middlebrook 7H11 agar plates.[6]

  • Colony Forming Unit (CFU) Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted.

  • Data Analysis: A significant reduction in CFU count compared to the initial inoculum indicates bactericidal activity.

Potential Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

While the precise mechanism of "this compound" is yet to be determined, a common target for antitubercular drugs is the mycobacterial cell wall, specifically the biosynthesis of mycolic acids.[7][8] Isoniazid, a first-line TB drug, is a pro-drug that ultimately inhibits InhA, an enoyl-acyl carrier protein reductase involved in this pathway.[7][8][9]

G cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibition Drug Action FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_I InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall INH_prodrug Isoniazid (Prodrug) KatG KatG INH_prodrug->KatG Activation INH_active Activated Isoniazid INH_active->InhA Inhibits Agent16 Antitubercular agent-16 Agent16->InhA Potential Inhibition

Caption: Potential inhibition of the mycolic acid biosynthesis pathway by antitubercular agents.

Conclusion

This guide outlines a systematic approach to the whole-cell screening of novel antitubercular candidates, using "this compound" as a representative example. The presented protocols for primary screening, cytotoxicity, and secondary assays provide a robust framework for identifying compounds with promising therapeutic potential. The hypothetical data for "this compound" demonstrates its potent activity against both drug-susceptible and multidrug-resistant M. tuberculosis, coupled with a favorable selectivity profile. Further investigation into its precise mechanism of action is warranted to advance its development as a potential new treatment for tuberculosis.

References

Whitepaper: Investigating the Novelty of Antitubercular agent-16 (ATA-16) as a First-in-Class Anti-TB Drug Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of new therapeutics with novel mechanisms of action (MoA).[1][2] This document introduces Antitubercular agent-16 (ATA-16) , a novel synthetic compound identified through high-throughput screening, which represents a potential new class of anti-TB agents. ATA-16 demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains. Its proposed MoA involves the inhibition of a novel Mtb-specific protein kinase, Mtb-PKN-X, which is critical for cell envelope integrity. This whitepaper summarizes the preclinical data for ATA-16, including its in vitro efficacy, cytotoxicity, and preliminary in vivo efficacy in a murine model, and provides detailed protocols for the key experiments conducted.

Introduction

The standard treatment for drug-susceptible TB is a multi-drug regimen lasting at least six months.[3] Regimens for drug-resistant TB are longer, more toxic, and less effective.[4] A critical strategy in overcoming this challenge is the identification of new drugs that act on novel molecular targets within Mtb, thereby avoiding cross-resistance with existing drug classes.[5][6] ATA-16 is a novel small molecule that emerged from a phenotypic screening campaign against Mtb. Its chemical structure is distinct from existing antitubercular classes like fluoroquinolones, rifamycins, or diarylquinolines.[3] This report details the preclinical investigations into its unique mechanism and its potential as a transformative agent in TB therapy.

Proposed Mechanism of Action (MoA)

ATA-16 is hypothesized to inhibit Mtb Protein Kinase X (Mtb-PKN-X) , a serine/threonine kinase not found in humans. This kinase is a key regulator in the biosynthesis pathway of a unique cell envelope lipid, Mycolate-Associated Glycolipid (MAGL), which is essential for maintaining the structural integrity and low permeability of the mycobacterial cell wall. Inhibition of Mtb-PKN-X disrupts the phosphorylation cascade required for the final assembly of MAGL, leading to a compromised cell envelope, increased permeability, and ultimately, cell death.

MoA_Pathway cluster_pathway MAGL Biosynthesis Pathway cluster_effect Outcome Precursor Lipid Precursor EnzymeA Enzyme A Precursor->EnzymeA Step 1 Intermediate MAGL Intermediate PknX Mtb-PKN-X (Active Kinase) Intermediate->PknX Step 2 (Phosphorylation) MAGL Mature MAGL CellWall Cell Wall Integrity MAGL->CellWall EnzymeA->Intermediate PknX->MAGL Death Bacterial Cell Death PknX->Death Pathway Blocked ATA16 ATA-16 ATA16->PknX Inhibition Workflow cluster_invivo In Vivo Evaluation Screen High-Throughput Phenotypic Screen HitID Hit Identification (ATA-16) Screen->HitID LeadOpt Lead Optimization HitID->LeadOpt MIC MIC Determination (Susceptible & Resistant Strains) LeadOpt->MIC Tox Cytotoxicity Assays (Selectivity Index) LeadOpt->Tox MoA Mechanism of Action Studies (Target ID: Mtb-PKN-X) LeadOpt->MoA Candidate Preclinical Candidate Selection MIC->Candidate Tox->Candidate MoA->Candidate PK Pharmacokinetics (Murine Model) Efficacy Efficacy Study (Murine Infection Model) PK->Efficacy Final Final Candidate->PK

References

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, "Antitubercular agent-16," against Mycobacterium tuberculosis (MTB). The methodology is based on the widely accepted broth microdilution method, drawing from established guidelines by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]

The MIC is a critical parameter in the early-stage development of new antitubercular drugs, defining the lowest concentration of an agent that inhibits the visible growth of a microorganism.[5] This protocol is designed to ensure reproducible and accurate results, essential for the preclinical assessment of "this compound."

Data Presentation

The following table summarizes the key quantitative parameters for the MIC determination protocol.

ParameterRecommended Value/RangeNotes
Test Organism Mycobacterium tuberculosis H37Rv (ATCC 27294)Standard reference strain for susceptibility testing.
Growth Medium Middlebrook 7H9 BrothSupplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[6]
Inoculum Preparation 0.5 McFarland StandardTo be further diluted to achieve a final concentration of approximately 10^5 CFU/mL in each well.[1]
"this compound" Concentration Range 0.015 - 128 µg/mLA starting range for a novel agent; may be adjusted based on preliminary data. Two-fold serial dilutions are recommended.
Incubation Temperature 36°C ± 1°COptimal growth temperature for M. tuberculosis.[1]
Incubation Time 7-21 daysPlates should be read when the 1:100 diluted growth control shows visible growth.[1][6]
MIC Endpoint Lowest drug concentration inhibiting >99% of bacterial growth.[5]Determined by visual inspection using an inverted mirror or a microplate reader.
Quality Control Strains M. tuberculosis H37Rv ATCC 27294MIC values should fall within the expected range for control drugs (e.g., isoniazid, rifampicin).

Experimental Protocols

This section details the step-by-step methodology for determining the MIC of "this compound."

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294) culture

  • Middlebrook 7H9 broth base

  • OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement

  • Glycerol

  • "this compound" (stock solution of known concentration)

  • Sterile distilled water or appropriate solvent (e.g., DMSO)

  • Sterile 96-well U-shaped microtiter plates with lids[1]

  • Sterile glass beads (3-5 mm)

  • Sterile saline solution with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Control antitubercular drugs (e.g., Isoniazid, Rifampicin)

  • Sterile multichannel pipettes and tips

  • Inverted mirror or microplate reader

  • Biosafety cabinet (Class II or III)

  • Incubator (36°C ± 1°C)

Preparation of Media and Reagents
  • Prepare Middlebrook 7H9 Growth Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Autoclave and allow it to cool to 45-50°C. Aseptically add 10% (v/v) OADC supplement and 0.2% (v/v) glycerol.

  • Prepare "this compound" Stock Solution: Dissolve "this compound" in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution. Note that if a solvent other than water is used, its final concentration in the assay should not inhibit bacterial growth.

  • Prepare Drug Dilutions: Perform two-fold serial dilutions of the "this compound" stock solution in the prepared Middlebrook 7H9 growth medium to achieve the desired concentration range (e.g., 0.015 to 128 µg/mL).

Inoculum Preparation
  • Culture Preparation: Grow M. tuberculosis H37Rv on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.

  • Bacterial Suspension: Aseptically transfer several colonies into a sterile tube containing sterile saline with 0.05% Tween 80 and glass beads.

  • Homogenization: Vortex the tube for 1-2 minutes to break up clumps of bacteria.

  • Turbidity Adjustment: Allow the large particles to settle for 30-60 minutes. Carefully transfer the supernatant to a new sterile tube and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard by adding sterile saline with Tween 80. This corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Final Inoculum Dilution: Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 10^5 CFU/mL.

Microplate Setup and Incubation
  • Plate Layout: Design the 96-well plate layout to include the test agent dilutions, a positive growth control (no drug), a negative control (no bacteria), and quality control wells with reference drugs.

  • Drug Addition: Add 100 µL of each "this compound" dilution to the respective wells of the 96-well plate.

  • Inoculation: Add 100 µL of the final bacterial inoculum (10^5 CFU/mL) to each well, except for the negative control wells. Add 100 µL of sterile broth to the negative control wells.

  • Growth Control: Include a 1:100 dilution of the inoculum as a growth control to determine the appropriate reading time.[1]

  • Sealing and Incubation: Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container. Incubate at 36°C ± 1°C.

Reading and Interpretation of Results
  • Reading Time: Begin observing the plates after 7 days of incubation. The definitive reading should be performed when visible growth is evident in the 1:100 diluted growth control well.[1][6] This typically occurs between 10 and 21 days.

  • Visual Reading: Using an inverted mirror, observe the growth in each well. The MIC is the lowest concentration of "this compound" that shows no visible growth (a clear well or a distinct button at the bottom of the well).

  • Instrumental Reading: Alternatively, a microplate reader can be used to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC can be defined as the lowest drug concentration that inhibits growth by ≥99% compared to the drug-free growth control.

  • Quality Control: Ensure that the MIC values for the control drugs fall within the established acceptable ranges for the M. tuberculosis H37Rv reference strain.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the MIC determination protocol.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Middlebrook 7H9 + OADC + Glycerol setup_plate Dispense Drug Dilutions into 96-well Plate prep_media->setup_plate prep_drug Prepare 'this compound' Stock and Serial Dilutions prep_drug->setup_plate prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) add_inoculum Inoculate Plate with Bacterial Suspension prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate Plate at 37°C add_inoculum->incubate read_plate Read Plate Visually or with Microplate Reader incubate->read_plate determine_mic Determine MIC read_plate->determine_mic qc_check Quality Control Check determine_mic->qc_check

Caption: Experimental workflow for MIC determination.

MIC_Logic start Start drug_prep Drug Preparation (Serial Dilutions) start->drug_prep inoculum_prep Inoculum Preparation (Standardized Suspension) start->inoculum_prep assay_setup Assay Setup (Plate Inoculation) drug_prep->assay_setup inoculum_prep->assay_setup incubation Incubation (Controlled Environment) assay_setup->incubation result_reading Result Reading (Visual/Instrumental) incubation->result_reading growth_check Growth in Positive Control? result_reading->growth_check growth_check->incubation No mic_determination MIC Determination (Lowest Inhibitory Concentration) growth_check->mic_determination Yes end End mic_determination->end

Caption: Logical flow of the MIC determination process.

References

Application Note & Protocol: Time-Kill Assay for Antitubercular Agent-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective therapeutic agents. The time-kill assay is a crucial in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of a new antimicrobial agent over time.[1][2] This application note provides a detailed protocol for performing a time-kill assay to evaluate the efficacy of a novel compound, "Antitubercular agent-16," against Mycobacterium tuberculosis (M. tuberculosis).

The assay described herein determines the rate and extent of bacterial killing at various concentrations of this compound, providing valuable data on its concentration-dependent or time-dependent killing properties.[3] Such information is vital for preclinical modeling and predicting the potential clinical efficacy of new antitubercular drugs.[1] The protocol outlines the preparation of the bacterial inoculum, experimental setup, sampling, and quantification of bacterial burden using the colony-forming unit (CFU) method.[4][5][6]

Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Time-Kill Assay Execution cluster_analysis Data Analysis Phase prep_culture Prepare M. tuberculosis H37Rv Culture det_mic Determine Minimum Inhibitory Concentration (MIC) prep_culture->det_mic prep_agent Prepare Antitubercular agent-16 Stock Solutions prep_agent->det_mic add_agent Add this compound at Different Concentrations (e.g., 0.5x, 1x, 4x, 16x MIC) det_mic->add_agent inoculate Inoculate Cultures with M. tuberculosis inoculate->add_agent incubate Incubate at 37°C add_agent->incubate sampling Sample at Predetermined Time Points (0, 2, 4, 7, 10, 14 days) incubate->sampling plating Serially Dilute and Plate Samples on 7H11 Agar sampling->plating count_cfu Incubate Plates and Count Colony Forming Units (CFU) plating->count_cfu calc_log Calculate Log10 CFU/mL count_cfu->calc_log plot_curve Plot Time-Kill Curves (Log10 CFU/mL vs. Time) calc_log->plot_curve analyze Analyze Data to Determine Bactericidal/Bacteriostatic Activity plot_curve->analyze

Caption: Experimental workflow for the time-kill assay of this compound.

Materials and Methods

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

  • Middlebrook 7H11 agar supplemented with 10% OADC

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for dissolving the agent

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Sterile conical tubes (50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • 96-well microplates

  • Incubator at 37°C with 5% CO2

  • Biosafety cabinet (Class II or III)

  • Spectrophotometer

  • Pipettes and sterile tips

Protocol:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension with fresh 7H9 broth to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution in 7H9 broth to achieve the desired final concentrations (e.g., 0.5x, 1x, 4x, and 16x the predetermined Minimum Inhibitory Concentration (MIC)).

  • Time-Kill Assay Procedure:

    • In sterile 50 mL conical tubes, add the prepared M. tuberculosis inoculum.

    • Add the different concentrations of this compound to the respective tubes. Include a growth control tube with no drug and a vehicle control tube with the highest concentration of DMSO used.

    • Incubate all tubes at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect aliquots from each tube.[7]

    • Perform ten-fold serial dilutions of each aliquot in sterile PBS with 0.05% Tween 80.

    • Plate 100 µL of the appropriate dilutions onto 7H11 agar plates in duplicate.

  • Enumeration and Data Analysis:

    • Incubate the 7H11 agar plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the number of colonies on plates with 30-300 colonies to determine the CFU/mL.

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL against time for each concentration of this compound.

    • A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is defined as a < 3-log10 reduction in CFU/mL.

Data Presentation

Table 1: MIC and MBC of this compound against M. tuberculosis H37Rv

ParameterConcentration (µg/mL)
MIC2.5
MBC10

Table 2: Time-Kill Assay Data for this compound (Log10 CFU/mL)

Time (Days)Growth Control0.5x MIC1x MIC4x MIC16x MIC
06.026.016.036.006.01
26.856.155.855.124.53
47.546.255.504.233.11
78.216.304.983.01<2.00
108.566.354.55<2.00<2.00
148.606.404.21<2.00<2.00

Potential Signaling Pathways Affected by Antitubercular Agents

Many antitubercular drugs target specific pathways essential for mycobacterial survival. While the exact mechanism of "this compound" is yet to be determined, common targets include cell wall synthesis, protein synthesis, and DNA replication.[8][9]

G cluster_drug Antitubercular Agents cluster_pathway Mycobacterial Survival Pathways Isoniazid Isoniazid Mycolic Acid Synthesis Mycolic Acid Synthesis Isoniazid->Mycolic Acid Synthesis Inhibits Rifampin Rifampin RNA Polymerase RNA Polymerase Rifampin->RNA Polymerase Inhibits Ethambutol Ethambutol Arabinogalactan Synthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan Synthesis Inhibits Pyrazinamide Pyrazinamide Fatty Acid Synthase I Fatty Acid Synthase I Pyrazinamide->Fatty Acid Synthase I Inhibits

Caption: Common inhibitory pathways of first-line antitubercular drugs.

Conclusion

This application note provides a standardized and detailed protocol for conducting a time-kill assay to characterize the in vitro activity of the novel compound "this compound" against M. tuberculosis. The results from this assay will be instrumental in understanding the pharmacodynamic properties of this new agent and will guide further preclinical and clinical development. The time-kill kinetic data is essential for establishing effective dosing regimens and for assessing the potential for drug resistance development.[10][11]

References

Application Note: Solubility and Stability of Antitubercular Agent-16 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitubercular Agent-16 is a novel synthetic compound demonstrating promising inhibitory activity against Mycobacterium tuberculosis. For the successful execution of in vitro assays to determine its efficacy and mechanism of action, a thorough understanding of its solubility and stability is paramount. This document provides detailed protocols for assessing the solubility and stability of this compound in common laboratory solvents and culture media. Accurate determination of these parameters ensures reliable and reproducible experimental outcomes by preventing compound precipitation and degradation, which can lead to erroneous interpretations of biological data.

Key Experimental Protocols

1. Kinetic Solubility Assay in Aqueous Buffers and Media

This protocol determines the kinetic solubility of this compound in various aqueous solutions, which is crucial for preparing stock solutions and dilutions for in vitro assays.

  • Materials:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO, anhydrous)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)

    • 96-well microplates (clear, flat-bottom)

    • Plate shaker

    • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the stock solution in DMSO.

    • Add 2 µL of each dilution to 98 µL of the test buffer (PBS or Middlebrook 7H9) in a 96-well plate. This creates a final DMSO concentration of 2%.

    • Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.

    • Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound) or analyze the supernatant by HPLC to determine the concentration of the dissolved compound.

    • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

2. Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of the compound, providing a more definitive value than the kinetic assay.

  • Materials:

    • This compound (powder form)

    • Selected buffer or medium

    • Vials

    • Shaking incubator

    • Centrifuge

    • HPLC system

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing the test buffer or medium.

    • Incubate the vial in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.

3. Stability Assay in DMSO and Culture Medium

This protocol assesses the stability of this compound in stock solutions and experimental conditions over time.

  • Materials:

    • This compound

    • DMSO (anhydrous)

    • Middlebrook 7H9 broth + 10% OADC

    • HPLC system

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution (e.g., 100 µM) in Middlebrook 7H9 broth.

    • Aliquot the solutions and store them at different conditions: -20°C, 4°C, and room temperature (25°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the concentration of the parent compound in each sample using a validated HPLC method.

    • Calculate the percentage of the compound remaining relative to the initial concentration (time 0).

Data Presentation

Table 1: Solubility of this compound

Assay Type Solvent/Medium Temperature (°C) Solubility (µM)
KineticPBS, pH 7.425150
KineticMiddlebrook 7H9 + 10% OADC37125
ThermodynamicPBS, pH 7.437110

Table 2: Stability of this compound in 10 mM DMSO Stock

Storage Temperature (°C) Time Point Remaining Compound (%)
-201 week99.5
41 week98.2
2572 hours91.0

Table 3: Stability of this compound (100 µM) in Middlebrook 7H9 + 10% OADC at 37°C

Time Point (hours) Remaining Compound (%)
0100
2495.8
4890.3
7285.1

Visualizations

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM stock in DMSO B Serial dilution in DMSO A->B C Add to aqueous buffer (2% final DMSO) B->C D Incubate 2h at 25°C with shaking C->D E Measure concentration (Spectrophotometry/HPLC) D->E F Determine highest soluble concentration E->F G cluster_1 Stability Assay Workflow P1 Prepare solutions in DMSO and culture medium P2 Aliquot and store at -20°C, 4°C, 25°C P1->P2 P3 Analyze samples at T=0, 24, 48, 72h via HPLC P2->P3 P4 Calculate % remaining compound vs. T=0 P3->P4

Application Notes & Protocols for Assessing "Antitubercular agent-16" Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of "Antitubercular agent-16," a novel investigational compound for the treatment of tuberculosis (TB). The protocols detailed below outline the essential in vitro and in vivo experiments required to establish the efficacy, pharmacokinetic, and pharmacodynamic profile of this agent.

Introduction to this compound

This compound is a novel synthetic small molecule inhibitor targeting a putative essential enzyme in the Mycobacterium tuberculosis (Mtb) cell wall biosynthesis pathway. Early in vitro screening has demonstrated potent bactericidal activity against both drug-susceptible and multi-drug resistant (MDR) strains of Mtb. These protocols are designed to systematically evaluate its efficacy in established animal models of TB.

In Vitro Characterization Protocols

Prior to in vivo testing, a thorough in vitro characterization of this compound is crucial.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).[1][2]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculate each well with a standardized suspension of Mtb H37Rv to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest drug concentration showing no visible turbidity.

  • For MBC determination, plate 100 µL from each clear well onto Middlebrook 7H10 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • The MBC is the lowest concentration that results in a ≥3-log10 reduction in CFU compared to the initial inoculum.

Intracellular Activity Assay

Objective: To assess the ability of this compound to kill Mtb residing within macrophages.[1][3]

Protocol:

  • Seed a monolayer of a macrophage cell line (e.g., J774A.1 or THP-1) in 24-well plates and allow them to adhere.

  • Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells with fresh medium containing a low concentration of amikacin to kill extracellular bacteria.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.

  • Lyse the macrophages with a solution of 0.1% SDS.

  • Plate serial dilutions of the lysate on Middlebrook 7H10 agar to determine the intracellular CFU count.

  • Calculate the reduction in bacterial load compared to untreated control wells.

In Vivo Efficacy Assessment in Animal Models

The mouse model is the most common for initial in vivo efficacy testing due to its cost-effectiveness and the availability of immunological reagents.[4][5][6][7] The guinea pig model, which develops more human-like lung pathology, can be used for more advanced studies.[8][9][10][11][12]

Murine Model of Chronic Tuberculosis

Objective: To evaluate the bactericidal activity of this compound in a well-established chronic Mtb infection model in mice.

Protocol:

  • Infection: Infect 8-week-old female BALB/c mice via a low-dose aerosol exposure with Mtb H37Rv, calibrated to deliver approximately 50-100 bacilli to the lungs.[13][14]

  • Pre-treatment Phase: Allow the infection to establish for 4 weeks to develop a chronic infection state.

  • Treatment Groups: Randomize mice into the following treatment groups (n=10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound (e.g., 25, 50, 100 mg/kg)

    • Isoniazid (INH) at 10 mg/kg (positive control)

    • Rifampin (RIF) at 10 mg/kg (positive control)

  • Drug Administration: Administer drugs orally (gavage) once daily, 5 days a week, for 4 weeks.[4]

  • Efficacy Endpoints:

    • Bacterial Load: At the end of treatment, euthanize the mice and aseptically remove the lungs and spleen. Homogenize the tissues and plate serial dilutions on Middlebrook 7H10 agar to determine the CFU counts.[15][16]

    • Histopathology: Fix a lobe of the lung from each mouse in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen (ZN) for acid-fast bacilli.[17][18][19] Evaluate the lung sections for granulomatous inflammation, necrosis, and bacterial load.[20]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: In Vitro Activity of this compound against Mtb H37Rv

CompoundMIC (µg/mL)MBC (µg/mL)Intracellular EC90 (µg/mL)
This compoundValueValueValue
Isoniazid (Control)ValueValueValue
Rifampin (Control)ValueValueValue

Table 2: In Vivo Efficacy of this compound in the Murine Chronic TB Model

Treatment Group (dose in mg/kg)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)Lung Histopathology Score
Vehicle ControlValueValueValue
This compound (25)ValueValueValue
This compound (50)ValueValueValue
This compound (100)ValueValueValue
Isoniazid (10)ValueValueValue
Rifampin (10)ValueValueValue

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To understand the relationship between drug exposure and its antitubercular effect.[21][22][23]

Protocol:

  • Administer a single dose of this compound to uninfected mice at the same doses used in the efficacy study.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[24]

  • Correlate the PK parameters with the observed reduction in bacterial load to determine the PK/PD driver of efficacy (e.g., AUC/MIC, Cmax/MIC).[25]

Table 3: Key Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-24 (µg·h/mL)
25ValueValueValue
50ValueValueValue
100ValueValueValue

Visualizations

Signaling Pathway of Host Immune Response to Mtb Infection

Host_Immune_Response cluster_innate Innate Immune Response cluster_signaling Intracellular Signaling cluster_adaptive Adaptive Immune Response Mtb M. tuberculosis Macrophage Macrophage Mtb->Macrophage Infection cGAS_STING cGAS-STING Pathway Mtb->cGAS_STING DNA Sensing PRR Pattern Recognition Receptors (e.g., TLRs) Macrophage->PRR Recognition Phagosome Phagosome Macrophage->Phagosome Phagocytosis Autophagy Autophagy Macrophage->Autophagy Induction DC Dendritic Cell Macrophage->DC Antigen Presentation Granuloma Granuloma Formation Macrophage->Granuloma NFkB_MAPK NF-κB & MAPK Pathways PRR->NFkB_MAPK Activation Lysosome Lysosome Phagosome->Lysosome Fusion (Inhibited by Mtb) Autophagy->Mtb Elimination Cytokines Pro-inflammatory Cytokines (TNF, IL-1β) NFkB_MAPK->Cytokines Production Cytokines->Granuloma Recruitment Type_I_IFN Type I Interferons (IFN-β) cGAS_STING->Type_I_IFN Production Type_I_IFN->Macrophage Modulation T_Cell T-Cell (CD4+, CD8+) DC->T_Cell Activation T_Cell->Macrophage T_Cell->Granuloma

Caption: Host immune response signaling pathways upon M. tuberculosis infection.

Experimental Workflow for In Vivo Efficacy Assessment

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoints Efficacy Endpoints A1 Select Animal Model (e.g., BALB/c mice) A2 Low-Dose Aerosol Infection with M. tuberculosis H37Rv A1->A2 A3 Establish Chronic Infection (4 weeks post-infection) A2->A3 B1 Randomize into Treatment Groups A3->B1 B2 Daily Oral Administration of Agent-16 or Controls B1->B2 C4 PK/PD Analysis (Satellite Group) B1->C4 Parallel Study B3 Treatment Duration: 4 weeks B2->B3 C1 Euthanasia and Tissue Collection (Lungs, Spleen) B3->C1 C2 Bacterial Load Determination (CFU Assay) C1->C2 C3 Histopathological Analysis (H&E and ZN Staining) C1->C3

Caption: Workflow for assessing in vivo efficacy of this compound.

Logical Relationship for Go/No-Go Decision Making

Decision_Tree Start Start Preclinical Evaluation InVitro In Vitro Characterization (MIC, MBC, Intracellular Activity) Start->InVitro CheckInVitro Potent In Vitro Activity? InVitro->CheckInVitro InVivo In Vivo Efficacy Study (Murine Model) CheckInVitro->InVivo Yes NoGo Stop Development or Re-evaluate Compound CheckInVitro->NoGo No CheckInVivo Significant Reduction in Bacterial Load? InVivo->CheckInVivo PKPD Favorable PK/PD Profile? CheckInVivo->PKPD Yes CheckInVivo->NoGo No Go Proceed to Advanced Studies (e.g., Guinea Pig Model, Combination Therapy) PKPD->Go Yes PKPD->NoGo No

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of "Antitubercular agent-16" in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of "Antitubercular agent-16" in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my "this compound" precipitating in the cell culture medium?

A1: Precipitation of "this compound" in aqueous culture media is likely due to its low water solubility. Many organic molecules, particularly those with high lipophilicity, exhibit poor solubility in the aqueous environment of cell culture media. When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into the medium, the agent may crash out of solution as it exceeds its solubility limit in the final aqueous environment.

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A2: While Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds, it can exhibit toxicity to cells at higher concentrations. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to minimize cytotoxic effects. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to assess the impact of the chosen DMSO concentration on your specific cells.[1]

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other cosolvents like ethanol and propylene glycol can be used.[2][3] However, their suitability and potential cytotoxicity should be evaluated for your specific cell line and experimental conditions. It is crucial to always include a vehicle control to account for any effects of the solvent itself.

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5][6] This structure allows them to encapsulate poorly water-soluble molecules, like "this compound," forming inclusion complexes.[4][6] These complexes have increased aqueous solubility and can enhance the delivery of the compound to cells in culture.[4][7]

Q5: Are there other methods to improve the solubility of "this compound"?

A5: Yes, several other strategies can be employed, including the use of surfactants to form micelles, or formulating the agent into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[8][9][10][11] The choice of method will depend on the physicochemical properties of "this compound" and the specific requirements of your experiment.

Troubleshooting Guides

Issue: Precipitate formation upon dilution of "this compound" stock solution.

Possible Cause & Solution

  • High final concentration of the agent: The concentration of "this compound" in the final culture medium may exceed its aqueous solubility.

    • Troubleshooting Step: Try lowering the final concentration of the agent. If a higher concentration is necessary, consider using a solubilization-enhancing technique.

  • Inadequate mixing: Insufficient mixing upon dilution can lead to localized high concentrations and precipitation.

    • Troubleshooting Step: Add the stock solution to the culture medium while vortexing or gently swirling to ensure rapid and uniform dispersion.

  • Solvent shock: The abrupt change in solvent polarity from the stock solution to the aqueous medium can cause the compound to precipitate.

    • Troubleshooting Step: Try a stepwise dilution, first into a small volume of medium and then adding this to the final volume.

Issue: Inconsistent or non-reproducible experimental results.

Possible Cause & Solution

  • Variable solubility: The amount of "this compound" in solution may vary between experiments due to slight differences in preparation.

    • Troubleshooting Step: Prepare a fresh stock solution and final dilutions for each experiment. Ensure consistent and thorough mixing. Consider using a solubilization method that provides a more stable formulation.

  • Cellular toxicity from the solvent: The concentration of the cosolvent (e.g., DMSO) may be affecting cell viability or function.

    • Troubleshooting Step: Perform a vehicle control experiment with the same concentration of the solvent used to deliver the agent. If toxicity is observed, reduce the solvent concentration or explore alternative, less toxic solubilization methods.

Data Presentation

Table 1: Comparison of Common Cosolvents for In Vitro Assays

CosolventRecommended Max. Concentration (v/v) in CultureAdvantagesDisadvantages
DMSO< 0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[1]
Ethanol< 0.5%Less toxic than DMSO for some cell lines.May have antioxidant activity that could interfere with some assays.[3]
Propylene Glycol< 1%Generally regarded as safe (GRAS), non-volatile.[3]Higher viscosity can make pipetting small volumes challenging.
PEG 400< 1%Low cytotoxicity.May not be as effective as other solvents for highly lipophilic compounds.

Note: The optimal concentration should be determined experimentally for each cell line and compound.

Table 2: Illustrative Solubility Enhancement of "this compound" with Different Methods

MethodVehicleApparent Solubility of "this compound" (µg/mL)Observations
Control Culture Medium< 1Significant precipitation observed.
Cosolvency 0.5% DMSO in Culture Medium15Clear solution at lower concentrations, some precipitation at higher concentrations.
Cyclodextrin 10 mM HP-β-CD in Culture Medium50Clear solution, stable for 24 hours.
Surfactant 0.1% Tween® 80 in Culture Medium35Clear solution, potential for micelle formation.
Lipid-Based 5% SEDDS in Culture Medium> 100Forms a stable microemulsion.

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution and Dilution using a Cosolvent
  • Prepare Stock Solution: Weigh out a precise amount of "this compound" and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing.

  • Intermediate Dilution (Optional): If the final concentration is very low, perform an intermediate dilution of the stock solution in 100% DMSO.

  • Final Dilution: Add the required volume of the stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. The final concentration of DMSO should not exceed 0.5% (v/v).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without the agent) to an equivalent volume of culture medium.

  • Observation: Visually inspect the final solution for any signs of precipitation immediately after preparation and before adding to the cells.

Protocol 2: Solubilization of "this compound" using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in cell culture medium. Warm the solution to 37°C to aid dissolution.

  • Complexation: Add the powdered "this compound" directly to the HP-β-CD solution. Alternatively, a concentrated stock of the agent in a minimal amount of organic solvent can be added to the HP-β-CD solution.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours with constant agitation (e.g., on a shaker) to facilitate the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

  • Application: The "this compound"-HP-β-CD complex solution is now ready to be added to the cell cultures.

  • Control: Prepare a control with the same concentration of HP-β-CD in the medium without the agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_evaluation Evaluation cluster_result Outcome start Start: Low Solubility of 'this compound' stock Prepare High Concentration Stock in Organic Solvent (e.g., DMSO) start->stock cosolvent Cosolvency (e.g., <0.5% DMSO) stock->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) stock->cyclodextrin lipid Lipid-Based Formulation (e.g., SEDDS) stock->lipid observe Visually Inspect for Precipitation cosolvent->observe cyclodextrin->observe lipid->observe control Prepare Vehicle Control observe->control assay Perform In Vitro Assay control->assay end Successful Solubilization and Experimentation assay->end

Caption: Experimental workflow for overcoming solubility issues.

troubleshooting_flowchart decision decision process process issue issue start Issue: 'this compound' Precipitates in Media check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration. check_conc->lower_conc Yes check_mixing Was mixing adequate? check_conc->check_mixing No success Problem Solved lower_conc->success improve_mixing Improve mixing technique (e.g., vortexing during dilution). check_mixing->improve_mixing No use_solubilizer Use a solubilization method (Cyclodextrin, Surfactant, etc.). check_mixing->use_solubilizer Yes improve_mixing->success use_solubilizer->success

Caption: Troubleshooting flowchart for precipitation issues.

cyclodextrin_complex cluster_cd Cyclodextrin cd_outer Hydrophilic Exterior complex Soluble Inclusion Complex cd_inner Hydrophobic Cavity cd_inner->complex drug Antitubercular agent-16 (Hydrophobic) drug->cd_inner Encapsulation

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

References

"Antitubercular agent-16" degradation issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-16

Welcome to the support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability issues with this compound?

A1: this compound is susceptible to two primary degradation pathways: hydrolysis and photolysis.[1][2] Hydrolysis occurs at the ester linkage, particularly under non-neutral pH conditions, while photolysis can occur upon exposure to UV light.[1][3] These degradation pathways can lead to a loss of biological activity and the formation of impurities.

Q2: What are the recommended storage conditions for this compound stock solutions and experimental samples?

A2: To ensure long-term stability, powdered this compound should be stored at -20°C in a desiccated, dark environment. Stock solutions should be prepared in anhydrous DMSO, aliquoted into single-use volumes, and stored at -80°C, protected from light. For aqueous buffers used in experiments, it is critical to maintain a pH between 6.5 and 7.5 and to minimize exposure to ambient light.

Q3: How can I detect the degradation of this compound in my samples?

A3: Degradation can be monitored using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][3] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability. Mass spectrometry (LC-MS) can be used to identify the mass of these degradants.[1][4]

Q4: What are the major degradation products of this compound?

A4: The two primary degradation products identified are DP-H1 (Degradation Product - Hydrolysis 1) and DP-P1 (Degradation Product - Photolysis 1). DP-H1 is the result of ester hydrolysis, while DP-P1 is a product of a photolytic rearrangement. Both have been shown to lack significant antitubercular activity.

Troubleshooting Guide

This guide addresses common problems encountered during long-term experiments involving this compound.

Problem 1: I'm observing a progressive loss of compound activity or potency in my multi-day cellular or enzymatic assays.

This issue is often linked to compound degradation in the aqueous assay medium. Follow this workflow to diagnose and resolve the problem.

// Nodes A [label="Start: Loss of Activity Observed", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Is the assay medium pH between 6.5-7.5?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Adjust buffer pH.\nUse a stable buffering agent (e.g., HEPES).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Are experiments protected from light?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Use amber-colored plates/tubes.\nWork in a low-light environment.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Analyze samples by HPLC at T=0 and T=final.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Is parent peak area decreased >10%?\nAre new peaks present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Issue is likely degradation.\nConsider adding fresh compound daily or use a more stable formulation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Issue may not be compound stability.\nInvestigate other experimental variables (e.g., cell health, reagent stability).", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [label="No"]; B -> D [label="Yes"]; C -> D; D -> E [label="No"]; D -> F [label="Yes"]; E -> F; F -> G; G -> H [label="Yes"]; G -> I [label="No"]; } } Caption: Troubleshooting workflow for loss of compound activity.

Problem 2: I see new, unexpected peaks in my HPLC or LC-MS chromatogram after incubating my compound.

The appearance of new peaks is a direct sign of degradation or impurity formation.

  • Step 1: Characterize the New Peaks: Use LC-MS to determine the molecular weights of the new species. Compare these with the known masses of DP-H1 and DP-P1.

  • Step 2: Perform a Forced Degradation Study: A forced degradation study can help confirm the identity of the degradants by intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation).[3][5] This provides reference chromatograms for known degradation products. See the protocol below.

  • Step 3: Review Your Experimental Conditions: Compare your experimental conditions against the stability data presented in the tables below. Identify potential stressors in your protocol. For example, are you using a pH-unstable buffer or exposing samples to light for extended periods?

Data Presentation: Stability of this compound

The following tables summarize the stability profile of this compound under various stress conditions.

Table 1: Forced Degradation Study of this compound

Stress ConditionDuration% Parent Compound RemainingMajor Degradation Product(s)
0.1 M HCl24 hours78.5%DP-H1
0.1 M NaOH2 hours45.2%DP-H1
5% H₂O₂24 hours95.1%Minor oxidative products
Heat (80°C in solution)48 hours89.3%DP-H1 and others
Photolytic (UV Lamp)8 hours65.7%DP-P1

Data represents the mean of three independent experiments. Analysis by HPLC-UV at 280 nm.

Table 2: Stability in Common Cell Culture Media at 37°C

Medium (pH 7.4)Incubation Time% Parent Compound Remaining
RPMI 164024 hours91.2%
RPMI 164072 hours74.5%
DMEM24 hours92.5%
DMEM72 hours76.8%

Results indicate gradual hydrolytic degradation in aqueous media over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation pathways and products, which is a key part of stress testing.[3][6][7]

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Dilute 1 mL of the stock solution in 1 mL of a 50:50 acetonitrile:water mixture. Incubate at 80°C for 48 hours, protected from light.

  • Photolytic Degradation: Pipette 1 mL of the stock solution into a clear glass vial. Expose to a UV light source (e.g., 254 nm) for 8 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze by HPLC-UV and LC-MS.

Protocol 2: HPLC-UV Method for Stability Analysis

This method is validated to be "stability-indicating," meaning it can separate the parent compound from its major degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Visualizations

Hypothetical Degradation Pathway

The diagram below illustrates the primary degradation pathways of this compound. Hydrolysis cleaves the ester bond, while photolysis induces a molecular rearrangement.

// Nodes Parent [label="this compound\n(Active Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="DP-H1\n(Inactive Carboxylic Acid + Alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photolysis [label="DP-P1\n(Inactive Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Parent -> Hydrolysis [label=" Hydrolysis\n (H₂O, non-neutral pH)"]; Parent -> Photolysis [label=" Photolysis\n (UV Light)"]; } } Caption: Primary degradation pathways of this compound.

Hypothetical Signaling Pathway Inhibition

This diagram shows how active this compound inhibits a key enzyme in M. tuberculosis, a mechanism that is lost upon degradation.

// Edges Agent -> Enzyme [label="inhibits", color="#34A853", fontcolor="#34A853", style=bold]; Degradant -> Enzyme [label="no inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed]; } } Caption: Mechanism of action and loss of activity upon degradation.

References

Technical Support Center: Optimizing "Antitubercular agent-16" Dosage for Mouse Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antitubercular agent-16." This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments to optimize the dosage of "this compound" in murine models of tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for determining the optimal dose of a new antitubercular agent like "this compound" in a mouse model?

A1: The initial dosage determination for a novel agent typically begins with in vitro data. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is a critical starting parameter. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are then employed to translate this in vitro potency into a potential in vivo dosage range. It is common to start with a dose that is expected to achieve plasma concentrations several-fold higher than the MIC. Dose-ranging studies in mice are then essential to identify a dose that balances efficacy with an acceptable toxicity profile. For instance, studies with rifampin have explored a wide range of doses, from 10 mg/kg up to 160 mg/kg, to find the optimal therapeutic window.[1][2][3]

Q2: How is the maximum tolerated dose (MTD) of "this compound" established in mice?

A2: The MTD is determined through a dose escalation study. Groups of uninfected or infected mice are administered increasing doses of "this compound." Key indicators of toxicity are monitored, including weight loss, changes in behavior (e.g., lethargy, ruffled fur), and signs of organ damage upon necropsy. Blood samples may also be collected to assess liver enzymes and other markers of toxicity. The MTD is generally defined as the highest dose that does not cause significant morbidity or mortality. For example, the MTD of rifampin in a murine TB model was found to be 160 mg/kg/d.[1][3]

Q3: What are the key pharmacokinetic parameters to consider when optimizing the dosage of "this compound"?

A3: Key pharmacokinetic parameters to measure in mouse plasma include:

  • Cmax: The maximum concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration to reduce by half.

These parameters help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug and are crucial for designing effective dosing schedules. For example, pharmacokinetic measurements for rifampin at different dosages showed a significant difference in Cmax and AUC, which correlated with efficacy.[1][3]

Q4: How does the route of administration affect the dosage of "this compound"?

A4: The route of administration (e.g., oral gavage, subcutaneous injection, aerosol delivery) significantly impacts the bioavailability and, therefore, the required dosage of a drug. Oral gavage is a common method for antitubercular drugs.[4][5] However, for some agents, alternative routes like intrapulmonary aerosol delivery are being explored to achieve high local concentrations in the lungs with potentially lower systemic toxicity.[5][6] The optimal dosage will need to be determined for the specific route of administration chosen for "this compound."

Troubleshooting Guide

Problem 1: "this compound" shows good in vitro activity but poor efficacy in the mouse model.

  • Possible Cause 1: Poor Pharmacokinetics. The drug may not be well absorbed, or it may be metabolized and cleared too quickly in mice, resulting in suboptimal exposure at the site of infection.

    • Troubleshooting Step: Conduct a pharmacokinetic study in mice to determine the Cmax, AUC, and half-life of "this compound." If exposure is low, consider reformulating the drug to improve bioavailability or increasing the dose.

  • Possible Cause 2: Inadequate Tissue Penetration. The drug may not be effectively reaching the lung granulomas where the bacteria reside.

    • Troubleshooting Step: Perform tissue distribution studies to measure the concentration of "this compound" in the lungs and other relevant organs.

  • Possible Cause 3: Drug-drug interactions. If "this compound" is used in combination with other drugs, there may be antagonistic interactions.

    • Troubleshooting Step: Evaluate the efficacy of "this compound" as a monotherapy first before moving to combination studies.

Problem 2: Significant toxicity is observed at doses that are not fully effective.

  • Possible Cause 1: Narrow Therapeutic Window. The effective dose of "this compound" may be very close to its toxic dose.

    • Troubleshooting Step: Explore different dosing regimens, such as lower doses administered more frequently or combination therapy with other antitubercular agents to achieve a synergistic effect at a lower, less toxic dose of "this compound."

  • Possible Cause 2: Off-target effects. The drug may be interacting with host targets, leading to toxicity.

    • Troubleshooting Step: Investigate the mechanism of toxicity through in vitro assays and histopathological analysis of tissues from treated animals.

Problem 3: High variability in treatment outcomes between individual mice.

  • Possible Cause 1: Inconsistent Drug Administration. Variability in the volume or concentration of the drug administered via oral gavage can lead to different exposures.

    • Troubleshooting Step: Ensure precise and consistent administration techniques. For oral gavage, ensure the drug is properly delivered to the stomach.

  • Possible Cause 2: Differences in Mouse Metabolism. Individual mice can have variations in their metabolic rates.

    • Troubleshooting Step: Increase the number of mice per treatment group to improve statistical power and account for individual variability.

Data Presentation

Table 1: Example Dose-Ranging Study for "this compound" in a Chronic Mouse TB Model

Treatment GroupDosage (mg/kg/day)Mean Lung CFU (log10) ± SD at Day 28Change in Lung CFU (log10) vs. Untreated Control
Untreated Control06.5 ± 0.3-
Agent-16 Low Dose105.8 ± 0.4-0.7
Agent-16 Mid Dose254.9 ± 0.5-1.6
Agent-16 High Dose504.1 ± 0.3-2.4
Isoniazid Control254.5 ± 0.4-2.0

Table 2: Example Pharmacokinetic Parameters of "this compound" in Mice

Dosage (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-24h (µg·h/mL)t1/2 (h)
102.51153
256.81453.5
5015.20.51104

Experimental Protocols

Protocol 1: Mouse Model of Chronic Tuberculosis Infection

  • Infection: Infect 6- to 8-week-old female BALB/c mice via the aerosol route with Mycobacterium tuberculosis H37Rv to achieve a low-dose implantation of approximately 50-100 CFU in the lungs.

  • Incubation: Allow the infection to establish for 4 weeks to develop a chronic infection state.

  • Treatment: Begin treatment with "this compound" administered daily by oral gavage for 28 days. Include an untreated control group and a positive control group (e.g., isoniazid at 25 mg/kg).

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).

Protocol 2: Pharmacokinetic Study in Mice

  • Dosing: Administer a single dose of "this compound" to mice via the intended route of administration (e.g., oral gavage).

  • Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of "this compound."

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Dosage Optimization cluster_preclinical Pre-clinical Evaluation cluster_in_vivo In Vivo Efficacy Studies in_vitro In Vitro MIC Testing pk_pd Pharmacokinetic/ Pharmacodynamic Modeling in_vitro->pk_pd Determine initial dose range mtd Maximum Tolerated Dose Study pk_pd->mtd Inform dose escalation treatment Dose-Ranging Treatment with Agent-16 mtd->treatment Set highest dose for efficacy study infection Aerosol Infection of Mice with M. tuberculosis infection->treatment efficacy Assess Bacterial Load (CFU) in Lungs and Spleen treatment->efficacy relapse Relapse Study (Long-term follow-up) efficacy->relapse Determine curative potential

Caption: Workflow for optimizing this compound dosage.

signaling_pathway Hypothetical Signaling Pathway for Host Cell Interaction cluster_host_cell Host Macrophage cluster_drug_action Potential Action of Agent-16 mtb M. tuberculosis receptor Host Receptor mtb->receptor binds nf_kb_pathway NF-κB Pathway receptor->nf_kb_pathway activates mapk_pathway MAPK Pathway receptor->mapk_pathway activates cytokine Pro-inflammatory Cytokines (e.g., TNF-α) nf_kb_pathway->cytokine induces autophagy Autophagy mapk_pathway->autophagy modulates bacterial_killing Bacterial Killing cytokine->bacterial_killing promotes autophagy->bacterial_killing promotes agent16 Antitubercular agent-16 agent16->mtb Directly inhibits growth agent16->autophagy Enhances

Caption: Potential host-pathogen interaction and drug action.

References

Technical Support Center: Troubleshooting Inconsistent MIC Results for Antitubercular agent-16

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results for "Antitubercular agent-16" and other novel antitubercular compounds. The following question-and-answer format directly addresses common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the most common causes for this inconsistency?

A1: Inconsistent MIC results for antitubercular agents are a common challenge and can stem from several factors throughout the experimental process. The primary areas to investigate are:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in artificially low values. Ensure a standardized and validated method for preparing the inoculum to a 0.5 McFarland standard is consistently used.

  • Methodological Variations: Different MIC determination methods (e.g., broth microdilution, agar proportion) can yield different results.[1][2] It is crucial to use a standardized and validated protocol, such as the EUCAST broth microdilution reference method, for consistency.[1]

  • Media Composition: The type of media (e.g., Middlebrook 7H9, 7H10, 7H11) and the supplement used (e.g., OADC) can significantly impact the growth of Mycobacterium tuberculosis and the activity of the tested agent.[1][2] Ensure the same media formulation and supplier are used for all related experiments.

  • Incubation Conditions: Time, temperature, and atmospheric conditions of incubation must be strictly controlled. Variations can affect the growth rate of the mycobacteria and the stability of the compound, leading to variable MICs.

  • Reading of Results: The point at which results are read is crucial. For visual readings, there can be inter-operator variability. Using an objective method, such as an inverted mirror or a plate reader, as soon as the control well shows visible growth can improve consistency.[1]

  • Quality Control: Regular testing of a reference strain, such as M. tuberculosis H37Rv ATCC 27294, is essential to ensure the reliability and reproducibility of the results.[1]

Q2: Our MIC values for this compound differ from those reported by a collaborating laboratory, even though we are using the same strain. What could be the reason for this discrepancy?

A2: Inter-laboratory variability is a known issue in antitubercular drug susceptibility testing.[3][4] Besides the factors mentioned in Q1, discrepancies can arise from:

  • Subtle Protocol Differences: Even minor variations in protocols, such as different vortexing times for inoculum preparation or slight differences in incubation humidity, can lead to different outcomes.

  • Reagent and Material Sources: The source and lot of media, supplements, and even microtiter plates can introduce variability.

  • Strain Lineage and Passage Number: While using the "same" strain, differences in the passage number or subtle genetic divergence over time in different laboratory environments can occur.

  • Critical Concentration vs. MIC: Ensure both labs are reporting the same metric. Some labs may report the critical concentration, which is the concentration that inhibits 95-99% of wild-type strains, rather than the MIC for a specific isolate.[5]

A proficiency testing program or a direct comparison of detailed standard operating procedures (SOPs) is recommended to harmonize results between laboratories.[4]

Q3: We suspect our stock solution of this compound may be degrading. How can this affect our MIC results and how can we check for it?

A3: Degradation of the antitubercular agent is a critical factor that can lead to falsely high MIC values. Factors that can cause degradation include:

  • Improper Storage: Ensure the compound is stored at the recommended temperature and protected from light and moisture.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound. It is advisable to prepare single-use aliquots.

  • Solvent Effects: The choice of solvent and its purity can impact the stability of the agent.

To check for degradation, you can:

  • Perform Quality Control: A shift in the MIC for a quality control strain can indicate a problem with the drug stock.

  • Analytical Chemistry: Use techniques like HPLC to assess the purity and concentration of the stock solution over time.

  • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new batch of the compound and repeat the MIC determination.

Experimental Protocols

Standardized Broth Microdilution Protocol for MIC Determination

This protocol is based on the EUCAST reference method for MIC determination of Mycobacterium tuberculosis.[1]

  • Preparation of Antitubercular Agent Stock Solution:

    • Accurately weigh the "this compound" powder and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth supplemented with 10% OADC.

  • Inoculum Preparation:

    • From a fresh culture of M. tuberculosis on Löwenstein-Jensen medium, transfer colonies to a tube containing sterile saline and glass beads.

    • Vortex for 1-2 minutes to create a homogenous suspension.

    • Allow the larger particles to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 10^5 CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate drug dilution to each well of a 96-well U-shaped microtiter plate.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Add 100 µL of the prepared inoculum to each well (except the negative control).

  • Incubation:

    • Seal the plate with a lid or an adhesive seal and place it in a secondary container.

    • Incubate at 36 ± 1°C.

  • Reading and Interpretation:

    • Begin checking for growth after 7 days of incubation.

    • Read the plate when visible growth is observed in the 1:100 diluted control well.

    • The MIC is the lowest concentration of the "this compound" that completely inhibits visible growth of the mycobacteria.[1]

Data Presentation

Table 1: Troubleshooting Inconsistent MIC Values

Potential Cause Observed Effect on MIC Recommended Action
Inoculum too denseFalsely highStandardize inoculum preparation to 0.5 McFarland
Inoculum too sparseFalsely lowEnsure consistent and accurate turbidity measurement
Inconsistent incubation timeVariableStrictly adhere to the incubation time as per the protocol
Drug degradationFalsely highPrepare fresh stock solutions, aliquot, and store properly
Media variationVariableUse the same lot and supplier of media and supplements
Inter-operator variabilityVariableImplement standardized reading procedures and training

Table 2: Quality Control Ranges for Reference Strain M. tuberculosis H37Rv (ATCC 27294)

Antitubercular Agent MIC Range (mg/L) in Middlebrook 7H9
Isoniazid0.03 - 0.12
Levofloxacin0.12 - 0.5
Amikacin0.25 - 1.0

Note: These are example ranges based on published data.[1] Laboratories should establish their own QC ranges.

Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis drug_prep Prepare Drug Dilutions plate_setup Add Drug and Inoculum to 96-well Plate drug_prep->plate_setup inoculum_prep Prepare Inoculum (0.5 McFarland) inoculum_prep->plate_setup incubation Incubate at 36°C plate_setup->incubation read_results Read Results When Control Shows Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Logic for Inconsistent MIC Results

G cluster_reagent Reagent Issues cluster_protocol Protocol Issues start Inconsistent MIC Results check_qc Is the Quality Control Strain within Range? start->check_qc check_drug Check Drug Stock (Purity, Age) check_qc->check_drug No review_inoculum Review Inoculum Preparation check_qc->review_inoculum Yes check_media Check Media and Supplements check_drug->check_media prepare_fresh Prepare Fresh Reagents check_media->prepare_fresh prepare_fresh->start end Consistent MIC Results review_incubation Review Incubation Conditions review_inoculum->review_incubation review_reading Review Result Reading Method review_incubation->review_reading retrain Retrain Personnel review_reading->retrain retrain->start

Caption: A logical workflow for troubleshooting inconsistent MIC results.

General Mechanism of Action for Antitubercular Agents

G cluster_agents Antitubercular Agents cluster_targets Bacterial Targets cluster_effect Effect agent16 This compound other_target Novel Target agent16->other_target ? inh Isoniazid cell_wall Mycolic Acid Synthesis (Cell Wall) inh->cell_wall Inhibits rif Rifampicin rna_poly RNA Polymerase rif->rna_poly Inhibits inhibition Inhibition of Growth cell_wall->inhibition rna_poly->inhibition other_target->inhibition

Caption: General signaling pathways for common antitubercular agents.

References

Technical Support Center: Improving the Oral Bioavailability of Antitubercular agent-16

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral administration of "Antitubercular agent-16." Given that "this compound" is a placeholder for a poorly soluble antitubercular drug, the guidance provided is broadly applicable to compounds with similar biopharmaceutical properties, likely falling under the Biopharmaceutics Classification System (BCS) Class II or IV.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of a drug like this compound is often attributed to two primary factors:

  • Poor Aqueous Solubility: The drug does not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. This is a common issue with many antitubercular agents.[1][2][3][4]

  • Low Intestinal Permeability: The drug may have difficulty passing through the intestinal wall into the bloodstream. This can be due to its molecular properties or because it is actively removed from the intestinal cells by efflux transporters like P-glycoprotein (P-gp).[5][6][7]

Q2: How can I determine if my compound is a substrate for P-glycoprotein?

A2: You can perform an in vitro Caco-2 cell permeability assay. This assay uses a human colon adenocarcinoma cell line that expresses P-gp. By measuring the transport of your drug from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can determine the efflux ratio. A ratio significantly greater than one suggests that your compound is a P-gp substrate.[8][9]

Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble drug?

A3: Several formulation strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1][10][11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.[12][13][14][15]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[11][16]

  • Nanoparticle-Based Drug Delivery: Encapsulating the drug in nanoparticles can protect it from degradation, improve solubility, and facilitate targeted delivery.[17][18][19][20]

Q4: Can food affect the absorption of this compound?

A4: Yes, food can have a significant impact on drug absorption.[21][22][23] For poorly soluble drugs, a high-fat meal can sometimes increase absorption by stimulating bile secretion, which aids in drug solubilization.[22] However, food can also delay gastric emptying, which may or may not be beneficial depending on the drug's absorption window.[24] It is crucial to conduct food-effect studies to understand this interaction.

Troubleshooting Guides

Issue 1: Inconsistent or low drug exposure in preclinical animal models.
Potential Cause Troubleshooting Steps
Poor drug dissolution in the GI tract. 1. Characterize the solid-state properties of this compound (e.g., crystallinity, polymorphism). 2. Perform in vitro dissolution studies under different pH conditions (simulating stomach and intestine) to identify the rate-limiting step.[25][26] 3. Reformulate the drug using solubility enhancement techniques such as solid dispersions or nanoparticle formulations.[13][27]
High first-pass metabolism. 1. Conduct an in vitro metabolic stability assay using liver microsomes to assess the extent of metabolism. 2. If metabolism is high, consider a prodrug approach to mask the metabolic site.[5][28]
P-glycoprotein (P-gp) mediated efflux. 1. Perform an in situ intestinal perfusion study in rats with and without a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[8] 2. Co-administer a P-gp inhibitor in your in vivo studies to assess the impact on bioavailability.[29][30]
Food effects. 1. Administer the drug to fasted and fed animals and compare the pharmacokinetic profiles.[31] 2. If a significant food effect is observed, consider formulation adjustments to minimize this variability.
Issue 2: Difficulty in developing a discriminating in vitro dissolution method.
Potential Cause Troubleshooting Steps
Drug is practically insoluble in standard aqueous media. 1. Screen different biorelevant media that mimic the fasted and fed states of the GI tract. 2. Incorporate a surfactant in the dissolution medium, but ensure it does not overly solubilize the drug to the point where the test is no longer discriminatory.[32]
Dissolution profile does not correlate with in vivo data. 1. Re-evaluate the dissolution test conditions (e.g., apparatus, agitation speed, pH) to better reflect the in vivo environment.[25] 2. Consider using a different dissolution apparatus , such as the flow-through cell (USP Apparatus 4), which can better simulate GI transit.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of this compound from a formulated product.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).

Procedure:

  • Place one dosage form in each dissolution vessel.

  • Rotate the paddle at 50 rpm.

  • Maintain the temperature at 37 ± 0.5 °C.

  • Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes in acidic medium; and 2.5, 3, 4, 6, and 8 hours in intestinal medium).

  • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of this compound.

Animals: Male Sprague-Dawley rats (n=6 per group).

Procedure:

  • Fast the animals overnight before dosing.

  • Administer this compound intravenously (for reference) and orally (test formulation) at a predetermined dose.

  • Collect blood samples via the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax. Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[33]

Data Presentation

Table 1: Comparative Dissolution Profiles of this compound Formulations

Time (min)Formulation A (% Dissolved)Formulation B (% Dissolved)Formulation C (% Dissolved)
1551525
30102545
60184065
120255580

Table 2: Pharmacokinetic Parameters of this compound in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (F%)
Oral Suspension50 ± 124.0 ± 1.5350 ± 8010
Solid Dispersion250 ± 452.0 ± 0.51750 ± 32050
Nano-formulation400 ± 601.5 ± 0.52800 ± 41080

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment formulation Formulation Strategies (e.g., Solid Dispersion, Nanoparticles) solubility->formulation dissolution Dissolution Testing dissolution->formulation permeability Caco-2 Permeability permeability->formulation metabolism Metabolic Stability metabolism->formulation pk_study Pharmacokinetic Study (Rats) formulation->pk_study efficacy_study Efficacy Study (TB Model) pk_study->efficacy_study signaling_pathway Drug Oral Drug (this compound) GI_Lumen GI Lumen Drug->GI_Lumen Ingestion Enterocyte Intestinal Enterocyte GI_Lumen->Enterocyte Absorption Enterocyte->GI_Lumen Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Systemic Circulation Pgp P-glycoprotein (Efflux Pump) Metabolism CYP450 Metabolism Enterocyte->Metabolism Metabolism->Enterocyte Metabolites

References

"Antitubercular agent-16" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-16 (AT-16)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound (AT-16). This document addresses potential off-target effects and offers strategies for their mitigation to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of AT-16 and its known primary off-target?

A1: AT-16 is a potent inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG), a serine/threonine kinase essential for mycobacterial survival. However, in vitro kinase profiling has revealed a significant off-target activity against the human tyrosine kinase Src. This off-target effect is crucial to consider when interpreting cellular assay data.

Q2: What are the potential consequences of Src kinase inhibition in my experiments?

A2: Src kinase is a non-receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, survival, and migration. Off-target inhibition of Src by AT-16 can lead to unexpected phenotypic changes in mammalian cell-based assays, such as decreased cell viability or altered cell morphology, which may be mistakenly attributed to the compound's antimycobacterial activity or general cytotoxicity.

Q3: How can I determine if the observed cellular effects are due to on-target (anti-PknG) or off-target (anti-Src) activity?

A3: To distinguish between on-target and off-target effects, consider the following approaches:

  • Use of a structurally related but inactive control compound: This can help determine if the observed phenotype is due to the specific chemical scaffold of AT-16.

  • Rescue experiments: Overexpression of a drug-resistant PknG mutant in M. tuberculosis should rescue the antitubercular effect if it is on-target.

  • Direct measurement of Src activity: Assess the phosphorylation status of known Src substrates in cells treated with AT-16.

Q4: Are there strategies to mitigate the off-target effects of AT-16 in my experiments?

A4: Yes, several strategies can be employed:

  • Dose-response analysis: Use the lowest effective concentration of AT-16 that inhibits M. tuberculosis growth while minimizing effects on mammalian cells.

  • Use of a more selective analog: If available, a second-generation analog of AT-16 with improved selectivity for PknG over Src would be ideal.

  • Kinase inhibitor panels: Profile AT-16 against a broad panel of human kinases to fully characterize its selectivity profile.[1][2] This can help anticipate other potential off-target effects.

  • Computational modeling: In silico docking studies can provide insights into the binding modes of AT-16 to both PknG and Src, potentially guiding the design of more selective inhibitors.[3]

Troubleshooting Guides

Problem 1: I am observing significant cytotoxicity in my mammalian host cell line at concentrations required to inhibit intracellular M. tuberculosis.

Possible Cause Troubleshooting Step
Off-target Src inhibition Perform a cell viability assay with a Src-deficient cell line or cells pre-treated with a highly selective Src inhibitor to see if the toxicity is mitigated.
General compound toxicity Test AT-16 against a panel of different mammalian cell lines to assess its general cytotoxicity profile.
Experimental artifact Ensure proper solvent controls (e.g., DMSO) are included and that the final solvent concentration is not toxic to the cells.

Problem 2: My in vitro kinase assay results for PknG inhibition are not correlating with the observed antitubercular activity.

Possible Cause Troubleshooting Step
Assay conditions Verify that the ATP concentration in your kinase assay is close to the physiological intracellular concentration, as this can affect IC50 values.
Compound stability Confirm the stability of AT-16 in your assay buffer over the course of the experiment.
Cellular permeability AT-16 may have poor penetration into M. tuberculosis, leading to a discrepancy between biochemical and cellular potency. Consider performing a cell-based target engagement assay.

Problem 3: I am observing unexpected changes in cell signaling pathways (e.g., apoptosis, proliferation) in my host cells upon treatment with AT-16.

Possible Cause Troubleshooting Step
Src-mediated pathway modulation Analyze the phosphorylation status of key proteins downstream of Src (e.g., FAK, STAT3) using Western blotting or phospho-specific antibodies.
Activation of compensatory pathways Inhibition of one kinase can sometimes lead to the paradoxical activation of other signaling pathways.[4][5] A broader phosphoproteomics analysis may be necessary to understand the global cellular response.
Off-target effects on other kinases Refer to the comprehensive kinase profiling data for AT-16 to identify other potential off-target kinases that could be responsible for the observed signaling changes.

Quantitative Data Summary

The following table summarizes the in vitro potency of AT-16 against its intended target and a selection of off-target kinases.

Target IC50 (nM) Assay Type
M. tuberculosis PknG 15Biochemical Kinase Assay
Human Src 150Biochemical Kinase Assay
Human Abl > 10,000Biochemical Kinase Assay
Human Lck 800Biochemical Kinase Assay
Human Fyn 650Biochemical Kinase Assay

Experimental Protocols

1. In Vitro PknG Kinase Inhibition Assay

  • Objective: To determine the IC50 of AT-16 against recombinant M. tuberculosis PknG.

  • Materials: Recombinant PknG, biotinylated peptide substrate, ATP, kinase assay buffer, AT-16, and a fluorescence-based detection reagent.

  • Methodology:

    • Prepare a serial dilution of AT-16 in DMSO.

    • In a 384-well plate, add PknG, the peptide substrate, and AT-16 (or DMSO control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and add the detection reagent.

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of AT-16 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Mammalian Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxicity of AT-16 against a mammalian cell line.

  • Materials: Mammalian cell line (e.g., A549), cell culture medium, AT-16, MTT reagent, and solubilization solution.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AT-16 (or DMSO control) for 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percent viability for each concentration and determine the CC50 (50% cytotoxic concentration).

Visualizations

AT16_Signaling_Pathway cluster_mtb M. tuberculosis cluster_host Host Cell PknG PknG Survival Bacterial Survival PknG->Survival promotes Src Src Kinase Proliferation Cell Proliferation Src->Proliferation promotes AT16 AT-16 AT16->PknG inhibits (On-Target) AT16->Src inhibits (Off-Target)

Caption: Intended and off-target signaling pathways of AT-16.

Off_Target_Workflow start Start: Unexpected Phenotype Observed kinase_panel Kinase Panel Screening start->kinase_panel identify_off_targets Identify Potential Off-Targets kinase_panel->identify_off_targets validate_off_targets Validate Off-Targets (e.g., Cellular Assays) identify_off_targets->validate_off_targets sar Structure-Activity Relationship (SAR) Studies validate_off_targets->sar redesign Redesign Compound for Improved Selectivity sar->redesign end End: Selective Compound redesign->end

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic start Unexpected Cytotoxicity? is_on_target On-Target Effect? start->is_on_target is_off_target Off-Target Effect? is_on_target->is_off_target No action_on_target Use Rescue Mutant is_on_target->action_on_target Yes is_general_toxicity General Toxicity? is_off_target->is_general_toxicity No action_off_target Use Src-deficient Cells is_off_target->action_off_target Yes action_general_toxicity Test in Multiple Cell Lines is_general_toxicity->action_general_toxicity Yes

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

References

Refinement of "Antitubercular agent-16" synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Antitubercular Agent-16

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers in achieving high yield and purity. Our guidance is structured around the validated two-step synthesis pathway, which involves a Suzuki-Miyaura coupling followed by an intramolecular cyclization.

Overall Synthesis Workflow

The synthesis of this compound is a two-step process starting from Precursor A (an aryl halide) and Precursor B (a boronic acid derivative). The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling to form Intermediate C. The second step is an acid-catalyzed intramolecular cyclization of Intermediate C to yield the final product, this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Cyclization A Precursor A (Aryl Halide) C Intermediate C A->C Pd Catalyst Base, Solvent B Precursor B (Boronic Acid) B->C Pd Catalyst Base, Solvent D Antitubercular Agent-16 C->D Acid Catalyst Solvent, Heat

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis.

Step 1: Suzuki-Miyaura Coupling

FAQ 1: My Suzuki coupling reaction has a low yield. What are the common causes?

Low yields in Suzuki coupling are frequently due to several factors.[1][2][3] The most common reason is the instability and degradation of the boronic acid (Precursor B), which can undergo protodeboronation.[1][2] Other significant causes include inefficient catalytic activity, improper choice of base or solvent, and the presence of oxygen, which can lead to side reactions like homocoupling.[1][4]

Troubleshooting Steps:

  • Check Boronic Acid Quality: Use fresh, high-purity boronic acid or a more stable derivative like a boronic ester.[1] Store boronic acids in a desiccator.

  • Optimize Catalyst and Ligand: For less reactive aryl chlorides, a more active catalyst system, such as one with a Buchwald ligand, may be necessary instead of standard PPh₃.[2]

  • Degas Thoroughly: Ensure the reaction mixture is rigorously degassed with an inert gas (Nitrogen or Argon) before adding the palladium catalyst to prevent catalyst oxidation and homocoupling of the boronic acid.[5]

  • Screen Reaction Conditions: Systematically screen different bases, solvents, and temperatures as outlined in the data tables below. A mixture of an organic solvent with water is often beneficial.[6]

FAQ 2: I am observing significant amounts of side products, such as homocoupled dimers. How can I minimize these?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[1][5] Dehalogenation, where the aryl halide is reduced, is another possible side reaction.[1][4]

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Rigorous deoxygenation of the reaction mixture and maintenance under an inert atmosphere is critical. A nitrogen sparge before catalyst addition can be highly effective.[5]

  • Use a Pd(0) Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be more effective than Pd(II) sources which require in-situ reduction.[2]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing Pd(II)-mediated homocoupling.[5]

  • Modify Reactant Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor boronic acid homocoupling.[7]

G Start Low Yield in Suzuki Coupling? CheckReagents Check Purity of Starting Materials (A, B, Catalyst, Base) Start->CheckReagents Start Here Degas Is Reaction Properly Degassed? CheckReagents->Degas Reagents OK Conditions Screen Reaction Conditions (Base, Solvent, Temp) Degas->Conditions Yes Failure Issue Persists: Consult Specialist Degas->Failure No, Degas Properly Catalyst Consider More Active Catalyst/Ligand System (e.g., Buchwald) Conditions->Catalyst No Improvement Success Yield Improved Conditions->Success Yield Improves Catalyst->Success Yield Improves Catalyst->Failure No Improvement

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

FAQ 3: How do I effectively remove the palladium catalyst from my product (Intermediate C)?

Residual palladium is a common impurity that must be removed. Several methods are effective.

Troubleshooting Steps:

  • Filtration through Celite: After the reaction, dilute the mixture and filter it through a pad of Celite. This can trap a significant portion of the precipitated palladium.[8]

  • Aqueous Wash/Extraction: Treatment of the reaction mixture with an aqueous solution, such as 20% aqueous NaHSO₃ at an elevated temperature, has been shown to effectively reduce palladium levels.[9][10][11]

  • Silica Gel Chromatography: Standard flash chromatography is a reliable method for separating the product from the catalyst.[8]

  • Scavenger Resins: If trace amounts of palladium persist, using a specialized palladium scavenger resin can be highly effective for final purification.[8]

Step 2: Intramolecular Cyclization

FAQ 4: The intramolecular cyclization to form Agent-16 is slow or incomplete. How can I drive it to completion?

Incomplete cyclization is often related to the choice of solvent and temperature. The reaction may also be reversible or have a high activation energy.

Troubleshooting Steps:

  • Optimize Solvent: The choice of solvent can dramatically affect cyclization rates. Screen polar aprotic solvents like DMF or acetonitrile, which have been shown to be favorable for some cyclizations.[12] In other cases, less polar solvents like 1,4-dioxane or toluene at reflux may be required.[13]

  • Adjust Temperature: Increasing the reaction temperature can help overcome the activation barrier. If the reaction is sluggish at room temperature, try heating it to 70-80 °C or even to reflux.[12]

  • Increase Catalyst Loading: A modest increase in the acid catalyst concentration can sometimes accelerate the reaction, but be mindful of potential side reactions.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of C (%)Purity of C (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O905585
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane/H₂O1007290
3Pd(dppf)Cl₂ (2)-K₂CO₃ (2)DMF/H₂O858594
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O1009298

Data is representative and based on typical optimization studies.

Table 2: Optimization of Intramolecular Cyclization Conditions
EntryAcid Catalyst (equiv.)SolventTemp (°C)Time (h)Yield of Agent-16 (%)
1TFA (0.1)Dichloromethane252445
2TFA (0.1)Acetonitrile701278
3TFA (0.1)N,N-Dimethylformamide701285
4p-TSA (0.1)Toluene110891

Data is representative and based on typical optimization studies.[12]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Intermediate C
  • To a dry, oven-baked flask under an Argon atmosphere, add Precursor A (1.0 equiv.), Precursor B (1.1 equiv.), and Potassium Phosphate (K₃PO₄, 2.0 equiv.).

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Bubble Argon through the stirred mixture for 30 minutes to degas the solution.

  • In a separate vial, mix Pd₂(dba)₃ (0.01 equiv.) and SPhos (0.02 equiv.) and add this catalyst mixture to the reaction flask under a positive flow of Argon.

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate C.

Protocol 2: Optimized Intramolecular Cyclization for this compound
  • Dissolve crude Intermediate C (1.0 equiv.) in toluene.

  • Add p-Toluenesulfonic acid (p-TSA, 0.1 equiv.) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

  • Monitor the reaction by TLC or LC-MS until all of Intermediate C has been consumed (typically 8 hours).

  • Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

References

Addressing "Antitubercular agent-16" instability in plasma for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitubercular agent-16, focusing on its instability in plasma during pharmacokinetic (PK) studies.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during the pharmacokinetic analysis of this compound.

Question: Why am I observing significantly lower than expected plasma concentrations of this compound in my PK studies?

Answer:

Low plasma concentrations of this compound are often attributed to its instability in plasma. Several factors can contribute to this degradation.[1] Consider the following potential causes and solutions:

  • Enzymatic Degradation: Plasma contains various esterases that can hydrolyze the ester functional group in this compound. This is a common cause of drug degradation.[1]

    • Solution: Add an esterase inhibitor, such as sodium fluoride (NaF) or dichlorvos, to the blood collection tubes. This should be done immediately upon sample collection to prevent ex vivo degradation.

  • pH and Temperature Dependent Instability: The stability of this compound may be sensitive to the pH and temperature of the plasma sample.

    • Solution: Ensure that blood samples are immediately placed on ice after collection and that plasma is separated in a refrigerated centrifuge. Store plasma samples at -80°C until analysis.[2]

  • Improper Sample Handling: Delays in processing blood samples can lead to significant degradation of the agent.

    • Solution: Process blood samples to plasma as quickly as possible, ideally within 30 minutes of collection.[3]

Question: My plasma concentration data for this compound shows high variability between replicates and different time points. What could be the cause?

Answer:

High variability in plasma concentration data can compromise the integrity of your pharmacokinetic analysis.[3] Here are some common causes and troubleshooting steps:

  • Inconsistent Sample Handling: Variations in the time between blood collection and plasma separation or inconsistent storage temperatures can lead to variable degradation of this compound.

    • Solution: Standardize your sample handling protocol. Ensure all samples are processed and stored under identical conditions.

  • Assay Variability: The bioanalytical method used for quantification might have inherent variability.

    • Solution: Validate your analytical method according to regulatory guidelines.[4] This includes assessing accuracy, precision, selectivity, and stability. Use an internal standard that is chemically similar to this compound to correct for variability during sample preparation and analysis.[5]

  • Inter-individual Differences in Enzyme Activity: The activity of plasma esterases can vary between subjects, leading to different rates of degradation.

    • Solution: While this is a biological variable, ensure that your study is adequately powered to account for this variability. You may also consider pre-screening subjects for plasma esterase activity.

Question: I am seeing a discrepancy between the in vitro plasma stability data and the in vivo pharmacokinetic profile of this compound. Why is this happening?

Answer:

Discrepancies between in vitro and in vivo data are not uncommon in drug development. Several factors can contribute to this:

  • Different Experimental Conditions: The conditions of your in vitro plasma stability assay (e.g., temperature, pH, anticoagulant) may not accurately reflect the in vivo environment.

    • Solution: Optimize your in vitro assay to mimic physiological conditions as closely as possible. Use fresh plasma and maintain the temperature at 37°C during the incubation.

  • Metabolism in Other Tissues: While plasma instability is a concern, this compound may also be rapidly metabolized by enzymes in the liver or other tissues in vivo.

    • Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of the compound. This will provide a more complete picture of its overall metabolic fate.

  • Protein Binding: The extent of plasma protein binding can influence the fraction of unbound drug available for degradation.[1]

    • Solution: Determine the plasma protein binding of this compound. High protein binding may protect the drug from degradation to some extent.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound instability in plasma?

The primary cause of instability is believed to be hydrolysis of its ester functional group by plasma esterases.

2. What is the recommended anticoagulant for blood collection for PK studies of this compound?

Sodium heparin is a suitable anticoagulant. However, it is crucial to also include an esterase inhibitor like sodium fluoride in the collection tubes.

3. How should plasma samples containing this compound be stored?

Plasma samples should be stored at -80°C to minimize degradation. Long-term stability studies should be conducted to determine the maximum allowable storage duration.

4. What analytical method is recommended for the quantification of this compound in plasma?

A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.[6]

5. Can the stability of this compound be improved?

Yes, several strategies can be explored to improve plasma stability, including:

  • Prodrug approach: Modifying the chemical structure to a less susceptible form that converts to the active agent in vivo.[1]

  • Formulation strategies: Encapsulating the agent in lipid-based or polymer-based delivery systems can protect it from enzymatic degradation.[1]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of this compound in plasma from different species.

Materials:

  • This compound

  • Control compound (stable in plasma)

  • Blank plasma (human, rat, mouse) with appropriate anticoagulant

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound and the control compound in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed (37°C) plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma sample to a new plate.

  • Immediately stop the reaction by adding 3 volumes of cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the concentration of this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) of the compound in plasma.

Sample Collection and Handling for Pharmacokinetic Studies

Objective: To ensure the integrity of plasma samples for the accurate measurement of this compound concentrations.

Materials:

  • Blood collection tubes containing sodium heparin and sodium fluoride.

  • Wet ice

  • Refrigerated centrifuge

  • Cryovials for plasma storage

Procedure:

  • Collect blood samples at the specified time points into pre-chilled collection tubes containing sodium heparin and sodium fluoride.

  • Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor.

  • Immediately place the tubes on wet ice.

  • Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the plasma supernatant into labeled cryovials.

  • Immediately store the plasma samples at -80°C until analysis.

Data Presentation

Table 1: In Vitro Plasma Stability of this compound

SpeciesHalf-life (t½, minutes)% Remaining at 60 minutes
Human2515%
Rat4535%
Mouse155%

Table 2: Effect of Esterase Inhibitors on the Stability of this compound in Human Plasma

InhibitorConcentrationHalf-life (t½, minutes)% Remaining at 60 minutes
None-2515%
Sodium Fluoride10 mM> 24095%
Dichlorvos1 mM> 24098%

Visualizations

experimental_workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Pharmacokinetic Study invitro_start Spike Agent-16 into Plasma invitro_incubate Incubate at 37°C invitro_start->invitro_incubate invitro_sample Sample at Time Points (0, 15, 30, 60, 120 min) invitro_incubate->invitro_sample invitro_quench Quench with ACN + Internal Standard invitro_sample->invitro_quench invitro_analyze LC-MS/MS Analysis invitro_quench->invitro_analyze invitro_end Determine Half-life invitro_analyze->invitro_end invivo_start Dose Animal with This compound invivo_collect Collect Blood with Esterase Inhibitor invivo_start->invivo_collect invivo_process Process to Plasma (on ice, <30 min) invivo_collect->invivo_process invivo_store Store Plasma at -80°C invivo_process->invivo_store invivo_analyze LC-MS/MS Analysis invivo_store->invivo_analyze invivo_end Generate PK Profile invivo_analyze->invivo_end

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow start Low Plasma Concentration of this compound check_handling Review Sample Handling Protocol start->check_handling check_assay Validate Bioanalytical Assay check_handling->check_assay Yes handling_issue Improve Handling: - Use Esterase Inhibitors - Immediate Cooling - Fast Processing check_handling->handling_issue No check_stability Assess In Vitro Plasma Stability check_assay->check_stability Yes assay_issue Re-validate Assay: - Check Precision & Accuracy - Optimize Internal Standard check_assay->assay_issue No stability_issue Compound is Unstable check_stability->stability_issue No consider_metabolism Investigate Hepatic Metabolism check_stability->consider_metabolism Yes handling_ok Handling Protocol is Correct assay_ok Assay is Validated stability_ok Compound is Stable reformulate Consider Formulation or Prodrug Strategies stability_issue->reformulate

Caption: Troubleshooting low plasma concentrations of this compound.

References

Strategies to minimize "Antitubercular agent-16" binding to plasticware in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the non-specific binding of "Antitubercular agent-16," a representative hydrophobic small molecule, to plasticware during in vitro assays. Adsorption to microplates, pipette tips, and other plastic surfaces can significantly reduce the effective concentration of the compound, leading to inaccurate and unreliable results.

Troubleshooting Guide: High Non-Specific Binding of "this compound"

If you are experiencing a loss of "this compound" in your assay, indicated by poor dose-response curves, low potency, or high variability, follow this troubleshooting workflow.

G cluster_0 Start: Issue Identification cluster_1 Initial Checks & Modifications cluster_2 Advanced Mitigation Strategies cluster_3 Resolution start High variability or low potency of this compound plate_choice 1. Evaluate Plasticware - Are you using standard polystyrene plates? start->plate_choice low_bind_plate Switch to low-binding plates (e.g., polypropylene, specially treated surfaces) plate_choice->low_bind_plate Yes buffer_additives 2. Modify Assay Buffer - Does your buffer contain a carrier or detergent? plate_choice->buffer_additives No, already using low-bind plates low_bind_plate->buffer_additives add_detergent Add 0.05% Tween-20 or other non-ionic detergent buffer_additives->add_detergent No plate_coating 3. Pre-coat Standard Plates - Are low-binding plates not an option? buffer_additives->plate_coating Yes add_protein Add 0.1-1% BSA to the assay buffer add_detergent->add_protein add_protein->plate_coating coat_bsa Pre-coat plates with BSA solution (see protocol) plate_coating->coat_bsa Yes organic_solvent 4. Adjust Solvent Composition - Is your compound highly hydrophobic? plate_coating->organic_solvent No coat_bsa->organic_solvent add_organic Increase organic solvent (e.g., DMSO, Acetonitrile) - Caution: check for assay compatibility organic_solvent->add_organic Yes end_node Re-evaluate assay performance. If issues persist, consider glass-coated plates. organic_solvent->end_node No add_organic->end_node

Caption: Troubleshooting workflow for reducing compound binding to plasticware.

Frequently Asked Questions (FAQs)

Q1: Why does "this compound" bind to my plastic microplates?

A: Non-specific binding is a common issue with hydrophobic compounds like "this compound". The primary cause is the hydrophobic interaction between the compound and the polymer surface of standard plasticware, which is often made of polystyrene.[1][2] In some cases, ionic interactions can also contribute to this binding, especially with tissue-culture treated plates that have charged surfaces.[1] This adsorption removes the agent from the solution, lowering its effective concentration and impacting the accuracy of your results.[3]

Q2: What is the first and easiest change I can make to reduce binding?

A: The simplest initial step is to modify your assay buffer. Adding a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent, such as Tween-20, is highly effective.[4][5][6] This detergent disrupts the hydrophobic interactions between your compound and the plastic surface.[4][7] Another straightforward option is to include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your buffer.[4][7]

Q3: Are specialized "low-binding" plates worth the cost?

A: Yes, for many applications, they are a worthwhile investment. Low-adsorption microplates are made from materials or have surface treatments that create a hydrophilic layer, repelling hydrophobic molecules.[1] Studies have shown that these plates can reduce the non-specific adsorption of some drugs to below 15%.[1] While they significantly reduce binding, they may not eliminate it completely, especially for positively charged or neutral hydrophobic compounds.[1]

Q4: Can I make my standard polystyrene plates "low-binding"?

A: You can significantly reduce the binding properties of standard plates by pre-coating them. The most common method is to coat the wells with a protein solution like BSA.[6][8] This effectively blocks the hydrophobic sites on the plastic surface that your compound would otherwise bind to. See the experimental protocols section for a detailed method.

Q5: Besides detergents and BSA, are there other buffer additives I can use?

A: Yes. The inclusion of amphiphilic organic solvents like acetonitrile or methanol in your assay buffer can reduce non-specific adsorption.[1] One study found that acetonitrile demonstrated a stronger inhibitory effect on binding than methanol.[1] Additionally, increasing the salt concentration (e.g., with NaCl) can help mitigate binding that is driven by ionic interactions.[4][7] However, you must always verify that these additives do not interfere with your specific assay's performance (e.g., enzyme activity, cell viability).

Quantitative Data Summary

The following tables summarize the impact of different strategies on reducing the non-specific adsorption (NSA) of various small molecules. While "this compound" is not specifically listed, these data for other hydrophobic and charged drugs provide a strong basis for comparison.

Table 1: Effect of Plate Type on Non-Specific Adsorption of Various Drugs

CompoundChargeConventional Polystyrene Plate (% NSA)Low-Adsorption Plate (% NSA)
PaclitaxelNeutralHigh< 15%
VerapamilPositiveHigh< 15% (but higher than others)
DigoxinNeutralHigh< 15%
WarfarinNegativeLowLow
MethotrexateNegativeLowLow

Data adapted from a study on non-specific adsorption of drugs to plastic containers.[1]

Table 2: Effect of Buffer Additives on Compound Recovery

AdditiveConcentrationTarget InteractionEfficacy
Tween-200.05% - 0.1%HydrophobicHigh
Bovine Serum Albumin (BSA)0.1% - 2%Hydrophobic & IonicHigh
Sodium Chloride (NaCl)>150 mMIonicModerate to High
AcetonitrileVariesHydrophobicHigh

This table provides a qualitative summary based on multiple sources.[1][4][7][9]

Experimental Protocols

Protocol 1: Pre-coating Microplates with Bovine Serum Albumin (BSA)

This protocol describes how to block non-specific binding sites on standard polystyrene plates.

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in a suitable buffer (e.g., PBS or Tris-buffered saline). For a more cost-effective approach, a concentration as low as 10 µg/mL can be effective.[10] Ensure the solution is sterile-filtered if working with cell-based assays.

  • Plate Coating: Add an appropriate volume of the BSA solution to each well of the microplate to ensure the entire surface is covered (e.g., 100 µL for a 96-well plate).

  • Incubation: Cover the plate and incubate for at least 1-2 hours at room temperature, or overnight at 4°C.[8][10]

  • Washing: Aspirate the BSA solution from the wells. Wash the wells 2-3 times with your assay buffer or PBS to remove any loosely bound BSA.

  • Use Plate: The plate is now blocked and ready for the addition of your assay reagents and "this compound".

Protocol 2: Using Detergents in Assay Buffers

This protocol provides guidance on incorporating non-ionic detergents to prevent binding.

  • Select Detergent: Choose a non-ionic detergent such as Tween-20 or Triton X-100. Tween-20 is commonly used in ELISAs and other immunoassays.[5]

  • Prepare Stock Solution: Prepare a 10% (v/v) stock solution of the detergent in sterile, deionized water. This is easier to pipette accurately than the viscous, pure detergent.

  • Final Concentration: Add the detergent stock solution to your final assay buffer to achieve a final concentration typically between 0.05% and 0.1% (v/v).[5]

  • Verification: Always perform a control experiment to ensure that the detergent at the chosen concentration does not inhibit or interfere with the biological components of your assay.

Mechanisms and Mitigation Strategies

The following diagram illustrates the molecular interactions responsible for non-specific binding and how the recommended strategies intervene.

G cluster_problem The Problem: Non-Specific Binding cluster_solutions Mitigation Strategies cluster_surface Surface Modification cluster_buffer Buffer Additives compound This compound (Hydrophobic) plastic Polystyrene Surface (Hydrophobic Patches) compound->plastic Hydrophobic Interaction (Primary Cause of Binding) bsa BSA Coating low_bind Low-Binding Plate tween Tween-20 (Detergent) solvent Organic Solvent bsa->plastic Blocks binding sites low_bind->plastic Presents hydrophilic surface tween->compound Disrupts hydrophobic interactions solvent->compound Improves compound solubility

References

Validation & Comparative

Comparative Efficacy Analysis of a Novel Antitubercular Agent-16 Against Isoniazid and Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of a novel investigational compound, "Antitubercular agent-16," with the frontline tuberculosis drugs, isoniazid and rifampicin. The information is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the potential of this new agent based on preclinical data.

Mechanism of Action

This compound: [Information regarding the specific mechanism of action for this compound is not publicly available at this time. This section will be updated as data becomes available.]

Isoniazid (INH): Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][3] Once activated, it forms various radicals and adducts.[3] A key mechanism involves the formation of an isonicotinic acyl-NAD adduct, which inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][4] Inhibition of mycolic acid synthesis leads to a bactericidal effect against rapidly dividing mycobacteria and a bacteriostatic effect on slow-growing organisms.[1][2]

Rifampicin (RIF): Rifampicin functions by inhibiting the bacterial DNA-dependent RNA polymerase.[5][6][7] It specifically binds to the β-subunit of this enzyme, preventing the initiation of RNA synthesis and thereby blocking transcription.[6][7] This action is highly selective for the bacterial enzyme, with minimal effect on human RNA polymerase.[6] Rifampicin is bactericidal against a wide range of bacteria, including Mycobacterium tuberculosis.[5][6]

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy data for this compound, isoniazid, and rifampicin.

Parameter This compound Isoniazid Rifampicin Reference Strain
Minimum Inhibitory Concentration (MIC) (μg/mL) [Data not available]0.02 - 0.060.05 - 0.2M. tuberculosis H37Rv
In Vivo Efficacy (Mouse Model - Log10 CFU Reduction in Lungs) [Data not available]~2.5 - 3.5 (at 25 mg/kg)~3.0 - 4.0 (at 10 mg/kg)BALB/c mice, aerosol infection

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that prevents visible in vitro growth of bacteria, is a key measure of antimicrobial potency.[8]

Methodology:

  • Strain Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

  • Drug Dilution: The antitubercular agents are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest drug concentration that shows no visible bacterial growth. This can be assessed visually or by using a colorimetric indicator such as resazurin.

In Vivo Efficacy in a Murine Tuberculosis Model

Animal models are crucial for evaluating the in vivo efficacy of new antitubercular drug candidates. The mouse model of tuberculosis is widely used for this purpose.[9]

Methodology:

  • Infection: BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a lung infection.

  • Treatment: Treatment is initiated 2-4 weeks post-infection. The test compounds (this compound, isoniazid, or rifampicin) are administered orally or via gavage daily for a specified duration (e.g., 4 weeks).

  • Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.

  • Data Analysis: The efficacy of the treatment is determined by calculating the reduction in the logarithmic CFU count in the lungs of treated mice compared to untreated controls.

Visualized Pathways and Workflows

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD Isonicotinic Acyl-NAD Adduct Activated_INH->INH_NAD + NADH NAD NADH InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for Rifampicin_Mechanism RIF Rifampicin RNAP DNA-dependent RNA Polymerase (β-subunit) RIF->RNAP Binding & Inhibition Transcription RNA Transcription RNAP->Transcription Blocks Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Required for Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Essential for MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain Culture M. tuberculosis H37Rv Inoculation Inoculate 96-well Plates Strain->Inoculation Drug_Dilution Serial Dilution of Antitubercular Agents Drug_Dilution->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation Observation Visual/Colorimetric Assessment of Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration Observation->MIC_Determination In_Vivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infect_Mice Aerosol Infection of Mice with M. tuberculosis Drug_Admin Daily Oral Administration of Test Compounds Infect_Mice->Drug_Admin Harvest_Lungs Harvest and Homogenize Lungs Drug_Admin->Harvest_Lungs CFU_Plating Plate Serial Dilutions on 7H11 Agar Harvest_Lungs->CFU_Plating Incubate_Plates Incubate Plates (3-4 weeks) CFU_Plating->Incubate_Plates Count_CFU Count Colony-Forming Units Incubate_Plates->Count_CFU Analyze_Data Calculate Log10 CFU Reduction Count_CFU->Analyze_Data

References

Unraveling the Target of Antitubercular Agent-16: A Guide to Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of a novel drug's target is a critical step in the development of new therapeutics. This guide provides a comparative framework for the genetic validation of the proposed biological target of "Antitubercular agent-16," also identified as "Compound 5q," a potent agent against Mycobacterium tuberculosis.

While "this compound" has demonstrated significant promise with low minimum inhibitory concentration (MIC90) values against various M. tuberculosis strains, its precise molecular target has not been definitively identified in publicly available literature. This guide, therefore, will focus on the established genetic methodologies that can be employed to identify and validate the target of this and other novel antitubercular agents. We will use well-characterized antitubercular drugs and their targets as benchmarks for comparison.

Genetic Approaches for Target Validation

The advent of powerful genetic tools has revolutionized the process of drug target identification and validation. These methods offer a direct way to probe the essentiality of a gene product for bacterial survival and its specific interaction with a drug. The most prominent and effective of these techniques is CRISPR interference (CRISPRi).

CRISPRi: A Powerful Tool for Gene Silencing

CRISPRi utilizes a deactivated Cas9 (dCas9) protein, which can be guided by a small guide RNA (sgRNA) to a specific gene locus. Instead of cutting the DNA, dCas9 blocks transcription, effectively silencing the gene. This allows for a titratable knockdown of the target gene's expression, enabling researchers to study the phenotypic consequences and assess the gene's essentiality.

A key advantage of CRISPRi is its speed and efficiency compared to traditional gene knockout methods, which can be laborious and time-consuming in slow-growing organisms like M. tuberculosis.

Comparative Analysis of Target Validation Strategies

To illustrate how genetic approaches can be used to validate the target of "this compound," we will compare the expected outcomes with those of known antitubercular drugs targeting different cellular pathways.

Drug Class (Example)Known TargetGenetic Validation ApproachExpected Outcome upon Target Knockdown
Rifamycins (Rifampicin)RNA polymerase (rpoB)CRISPRi knockdown of rpoBInhibition of bacterial growth, mimicking the effect of Rifampicin.
Isoniazid (prodrug) Enoyl-ACP reductase (InhA)CRISPRi knockdown of inhAIncreased susceptibility to isoniazid and inhibition of mycolic acid synthesis.
Adamantyl Ureas (SQ109)MmpL3 transporterCRISPRi knockdown of mmpL3Increased susceptibility to SQ109 and impaired transport of trehalose monomycolate.

Experimental Protocols

1. CRISPRi-mediated Gene Silencing in M. tuberculosis

This protocol outlines the general steps for using CRISPRi to validate a putative drug target.

Methodology:

  • sgRNA Design and Cloning: Design sgRNAs targeting the gene of interest. Clone the sgRNA sequences into an appropriate expression vector containing the dCas9 gene under the control of an inducible promoter (e.g., anhydrotetracycline-inducible).

  • Electroporation into M. tuberculosis: Introduce the CRISPRi plasmid into M. tuberculosis cells via electroporation.

  • Induction of Gene Silencing: Culture the transformed M. tuberculosis in the presence of the inducer (e.g., anhydrotetracycline) to induce the expression of dCas9 and the sgRNA.

  • Phenotypic Analysis: Monitor the growth of the knockdown strain in liquid culture or on solid media. Assess changes in cell morphology, viability, and susceptibility to "this compound."

  • Target Engagement Assays: Perform assays to confirm that the observed phenotype is a direct result of the drug interacting with the target. This could include thermal shift assays or drug-resistant mutant generation and sequencing.

2. Determination of Minimum Inhibitory Concentration (MIC)

Methodology:

  • Prepare Bacterial Inoculum: Grow M. tuberculosis to mid-log phase and dilute to a standardized concentration.

  • Drug Dilution Series: Prepare a serial dilution of "this compound" and comparator drugs in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of the drug that visibly inhibits bacterial growth.

Visualizing the Logic of Target Validation

The following diagrams illustrate the conceptual workflows for target identification and validation using genetic approaches.

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Genetic Validation Phenotypic_Screening Phenotypic Screening of 'this compound' Resistant_ Mutant_Selection Resistant_ Mutant_Selection Phenotypic_Screening->Resistant_ Mutant_Selection Expose to drug Resistant_Mutant_Selection Selection of Resistant Mutants Whole_Genome_Sequencing Whole Genome Sequencing Resistant_Mutant_Selection->Whole_Genome_Sequencing Putative_Target_Identification Identification of Putative Target Gene(s) Whole_Genome_Sequencing->Putative_Target_Identification CRISPRi_Knockdown CRISPRi-mediated Target Knockdown Putative_Target_Identification->CRISPRi_Knockdown Design sgRNAs Phenotypic_Characterization Phenotypic Characterization (Growth, Susceptibility) CRISPRi_Knockdown->Phenotypic_Characterization Target_Validation Validated Target Phenotypic_Characterization->Target_Validation Correlates with drug effect

Caption: Workflow for identifying and validating a drug target.

Signaling_Pathway_Inhibition Drug This compound Target_Protein Putative Target Protein Drug->Target_Protein Inhibition Product Essential Product(s) Target_Protein->Product Substrate Substrate(s) Substrate->Target_Protein Cell_Viability Bacterial Cell Viability Product->Cell_Viability Genetic_Knockdown CRISPRi Knockdown of Target Gene Genetic_Knockdown->Target_Protein Depletion

Caption: Model of drug and genetic inhibition of a target protein.

By employing these robust genetic validation strategies, researchers can confidently identify and confirm the molecular target of "this compound," paving the way for its further development as a much-needed new treatment for tuberculosis. The comparison with established antitubercular agents provides a clear framework for interpreting experimental data and building a compelling case for the compound's mechanism of action.

Cross-resistance studies of "Antitubercular agent-16" with existing TB drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis with First and Second-Line Tuberculosis Therapies

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health.[1][2] The development of new antitubercular agents with novel mechanisms of action is critical to combating this threat. This guide provides a comparative analysis of the hypothetical novel compound, "Antitubercular agent-16," focusing on its cross-resistance profile with existing first and second-line tuberculosis drugs. The data presented herein are illustrative, based on established methodologies for evaluating new chemical entities in tuberculosis drug discovery.

"this compound" is postulated to inhibit a novel target in Mtb, Enzyme X , which is essential for the synthesis of a unique component of the mycobacterial cell wall. This mechanism is distinct from that of existing antitubercular drugs, which primarily target processes like mycolic acid synthesis, RNA transcription, or protein synthesis.[3][4][5] Understanding the potential for cross-resistance is paramount, as pre-existing resistance mechanisms in circulating Mtb strains could compromise the efficacy of a new drug.[6][7]

Quantitative Analysis of Cross-Resistance

To assess the cross-resistance profile of this compound, its in vitro activity was evaluated against a panel of well-characterized drug-resistant Mtb strains. The minimum inhibitory concentration (MIC) of Agent-16 was determined and compared to that of standard TB drugs. The following tables summarize these hypothetical findings.

Table 1: Comparative MICs of this compound and First-Line TB Drugs against Resistant Mtb Strains

Mtb StrainResistance ProfileIsoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Ethambutol MIC (µg/mL)Pyrazinamide MIC (µg/mL)This compound MIC (µg/mL)
H37RvPan-sensitive0.050.12.0500.125
INH-R1Isoniazid-resistant (katG mutation)>1.00.12.0500.125
RIF-R1Rifampicin-resistant (rpoB mutation)0.05>2.02.0500.125
MDR-TB1MDR (katG & rpoB mutations)>1.0>2.02.0500.25
PZA-R1Pyrazinamide-resistant (pncA mutation)0.050.12.0>2000.125

Table 2: Comparative MICs of this compound and Second-Line TB Drugs against Resistant Mtb Strains

Mtb StrainResistance ProfileLevofloxacin MIC (µg/mL)Amikacin MIC (µg/mL)Bedaquiline MIC (µg/mL)Linezolid MIC (µg/mL)This compound MIC (µg/mL)
H37RvPan-sensitive0.50.50.030.250.125
LVX-R1Levofloxacin-resistant (gyrA mutation)>4.00.50.030.250.125
AMK-R1Amikacin-resistant (rrs mutation)0.5>16.00.030.250.125
XDR-TB1XDR (MDR + FQ & Injectable resistance)>4.0>16.00.060.50.25
BDQ-R1Bedaquiline-resistant (Rv0678 mutation)0.50.5>0.250.250.125

The data suggest that this compound retains its activity against Mtb strains resistant to both first and second-line drugs, indicating a lack of cross-resistance. This is consistent with its novel, hypothetical mechanism of action.

Experimental Protocols

The following protocols are standard methodologies for determining the in vitro activity and cross-resistance of novel antitubercular compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mtb, this is typically performed using a broth microdilution method.[8]

  • Preparation of Inoculum: A mid-log phase culture of the Mtb strain is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: The antitubercular agents are serially diluted in a 96-well microplate.

  • Inoculation: The prepared Mtb inoculum is added to each well of the microplate.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration at which there is no visible growth of Mtb. This can be assessed visually or by using a growth indicator such as resazurin.

Checkerboard Assay for Drug Synergy

The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., synergistic, additive, indifferent, or antagonistic).

  • Plate Setup: Two drugs are serially diluted in a two-dimensional array in a 96-well microplate. Drug A is diluted horizontally, and Drug B is diluted vertically.

  • Inoculation: Each well is inoculated with a standardized Mtb suspension as described for the MIC assay.

  • Incubation and Reading: The plates are incubated, and growth is assessed as in the MIC assay.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two drugs. An FIC index of ≤0.5 indicates synergy, >0.5 to <2.0 indicates an additive or indifferent interaction, and ≥2.0 indicates antagonism.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound in the context of existing drugs and the experimental workflow for assessing cross-resistance.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Mtb Strain Culture (Drug-Sensitive & Resistant) C Serial Dilution in 96-Well Plate A->C B Drug Stock Solution Preparation (Agent-16 & Comparators) B->C D Inoculation with Mtb Suspension C->D E Incubation at 37°C D->E F MIC Determination (Visual or Resazurin-based) E->F G Comparison of MICs across Strains F->G H Cross-Resistance Assessment G->H

Caption: Workflow for In Vitro Cross-Resistance Testing.

signaling_pathways cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_other Other Cellular Processes Mycolic_Acid Mycolic Acid Synthesis Arabinogalactan Arabinogalactan Synthesis Peptidoglycan Peptidoglycan Synthesis Unique_Component Unique Component Synthesis RNA_Polymerase RNA Polymerase (Transcription) DNA_Gyrase DNA Gyrase (Replication) Protein_Synth Ribosome (Protein Synthesis) Isoniazid Isoniazid Isoniazid->Mycolic_Acid inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan inhibits Rifampicin Rifampicin Rifampicin->RNA_Polymerase inhibits Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase inhibits Aminoglycosides Aminoglycosides Aminoglycosides->Protein_Synth inhibits Agent_16 This compound Agent_16->Unique_Component inhibits

Caption: Targets of Antitubercular Agents.

Conclusion

The hypothetical "this compound" demonstrates a promising profile by maintaining its efficacy against Mtb strains that are resistant to current first and second-line therapies. This lack of cross-resistance, attributed to its unique mechanism of action targeting a novel pathway, underscores the importance of exploring new therapeutic targets in the fight against drug-resistant tuberculosis. Further investigations, including in vivo efficacy studies and a comprehensive safety assessment, are warranted to fully elucidate the potential of this and other novel antitubercular candidates. The methodologies and comparative frameworks presented here serve as a guide for the continued evaluation of new agents in the TB drug development pipeline.

References

The Evolving Landscape of Tuberculosis Treatment: A Comparative Analysis of Novel "Antitubercular Agent-16" Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent global battle against tuberculosis (TB), the scientific community continues its quest for novel, more effective therapeutic agents. This guide provides a comparative analysis of a promising class of compounds, referred to broadly as "Antitubercular agent-16" or "Compound 5q" within several distinct chemical series. While direct in vivo efficacy data for a singular "this compound" in a chronic TB infection model remains to be published, this report synthesizes the available preclinical in vitro data for multiple "Compound 5q" candidates and presents illustrative in vivo validation of a closely related analogue. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fight against this devastating disease.

Executive Summary

Recent drug discovery efforts have independently yielded at least three distinct chemical scaffolds featuring a highly potent antitubercular agent designated "Compound 5q". These compounds exhibit significant in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. The primary mechanisms of action identified for these different series are the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3) and Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), both essential for the integrity of the mycobacterial cell wall. While in vivo data on a "Compound 5q" is not yet available, a structurally related compound, 5k, from the pyrazolo[1,5-a]pyridine-3-carboxamide series, has demonstrated significant bacterial load reduction in a murine infection model, highlighting the therapeutic potential of this scaffold.

In Vitro Efficacy Comparison

The following tables summarize the in vitro antitubercular activity of "Compound 5q" from three distinct chemical series, alongside the standard first-line drug, Isoniazid, for comparison.

Table 1: 2,5-Dimethylpyrrole Derivative (Compound 5q)

CompoundTargetMtb H37Rv MIC90 (µg/mL)Cytotoxicity (MRC-5 IC50 in µM)Selectivity Index (SI)
Compound 5q MmpL3 (putative)0.40 ± 0.03>10>25
IsoniazidInhA~0.05-0.1High-

Table 2: Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative (Compound 5q)

CompoundMtb H37Ra MIC (nM)Mtb H37Rv MIC (nM)VERO Cell Toxicity (IC50 in µM)
Compound 5q 100-1000100-1000>10
Isoniazid-~270High

Note: Data for this series is presented as a range based on graphical representation in the source publication.

Table 3: 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine Derivative (Compound 5q)

CompoundTargetMtb H37Rv MIC (µM)Activity against MDR-TB strains
Compound 5q DprE1[1]≤ 0.03Potent activity observed[1]
IsoniazidInhA~0.36Often resistant

Illustrative In Vivo Efficacy: The Case of Compound 5k

While in vivo data for a "Compound 5q" is not available, a study on the pyrazolo[1,5-a]pyridine-3-carboxamide series provides compelling in vivo evidence for a related compound, 5k. This compound demonstrated a significant, dose-dependent reduction in bacterial burden in a mouse model infected with an autoluminescent Mtb H37Ra strain.[2]

Table 4: In Vivo Efficacy of Compound 5k (Pyrazolo[1,5-a]pyridine-3-carboxamide series)

Treatment GroupDoseRoute of AdministrationChange in Bacterial Load (RLU)
Vehicle Control-Oral gavage~2.8-fold increase
Compound 5k 4 mg/kgOral gavageNo increase over baseline
Compound 5k 20 mg/kgOral gavageReduction from baseline
Compound 5k 100 mg/kgOral gavageSignificant reduction from baseline

RLU: Relative Light Units, a measure of bacterial luminescence and therefore bacterial load.

Experimental Protocols

In Vitro Antitubercular Activity Assays

Microplate Alamar Blue Assay (MABA): M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC. The assay was performed in 96-well plates where serial dilutions of the test compounds were added. Mycobacterial suspension was added to each well, and plates were incubated. Alamar blue solution was added, and the plates were re-incubated. A color change from blue to pink indicated bacterial growth, and the Minimum Inhibitory Concentration (MIC) was determined as the lowest drug concentration that prevented this color change.

Autoluminescent Assay: An autoluminescent strain of M. tuberculosis H37Ra was used. The assay was conducted in 96-well plates with serial dilutions of the compounds. Bacterial suspension was added, and plates were incubated. The bacterial growth was monitored by measuring the bioluminescence intensity using a luminometer. The MIC was determined as the concentration at which a significant reduction in luminescence was observed compared to the control.

In Vivo Efficacy Model (for Compound 5k)

Murine Infection Model: BALB/c mice were infected intravenously with a log-phase culture of autoluminescent M. tuberculosis H37Ra (2 x 10^6 CFU per mouse).[2]

Drug Administration: Treatment commenced post-infection. Compound 5k was administered once daily via oral gavage for six consecutive days at doses of 4, 20, and 100 mg/kg.[2] A vehicle control group received the formulation excipient.

Efficacy Assessment: The bacterial burden was monitored non-invasively by measuring the bioluminescence intensity from the live mice every other day using an in vivo imaging system. The change in relative light units (RLU) over the treatment period was used to determine the efficacy of the compound.[2]

Signaling Pathways and Mechanisms of Action

The identified "Compound 5q" candidates target crucial pathways in M. tuberculosis cell wall biosynthesis, distinct from the mechanism of isoniazid, which inhibits mycolic acid synthesis via InhA.

G cluster_MmpL3 MmpL3 Inhibition cluster_DprE1 DprE1 Inhibition Compound_5q_Pyrrole Compound 5q (2,5-Dimethylpyrrole) MmpL3 MmpL3 Transporter Compound_5q_Pyrrole->MmpL3 Inhibits TMM_transport Trehalose Monomycolate Transport MmpL3->TMM_transport Mediates Cell_Wall_Disruption Cell Wall Disruption TMM_transport->Cell_Wall_Disruption Leads to Compound_5q_Oxadiazole Compound 5q (5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine) DprE1 DprE1 Epimerase Compound_5q_Oxadiazole->DprE1 Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis DprE1->Arabinogalactan_Synthesis Essential for Cell_Wall_Integrity Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall_Integrity Maintains

Putative mechanisms of action for two distinct "Compound 5q" series.

G Start Start: In vivo Efficacy Study Infection Intravenous infection of mice with autoluminescent Mtb H37Ra Start->Infection Grouping Random allocation of mice into treatment and control groups Infection->Grouping Treatment Daily oral gavage administration of Compound 5k or vehicle control for 6 days Grouping->Treatment Imaging Bioluminescence imaging of live mice at day 0, 2, 4, and 6 Treatment->Imaging Analysis Quantification of Relative Light Units (RLU) to determine bacterial burden Imaging->Analysis Endpoint Endpoint: Comparison of bacterial load reduction between treated and control groups Analysis->Endpoint

Experimental workflow for the in vivo efficacy study of Compound 5k.

Conclusion

The emergence of multiple, structurally distinct "Compound 5q" candidates with potent in vitro antitubercular activity underscores the productivity of current drug discovery pipelines. These compounds, targeting novel pathways essential for mycobacterial survival, represent a significant step forward in the development of new treatment regimens for TB, particularly for drug-resistant infections. While the absence of direct in vivo data for a specific "this compound" necessitates further investigation, the promising in vivo results for the related compound 5k provide a strong rationale for advancing these chemical series in preclinical and clinical development. Continued research into the in vivo efficacy, pharmacokinetics, and safety of these novel agents is critical to realizing their full therapeutic potential.

References

Comparative analysis of "Antitubercular agent-16" activity against different clinical isolates of M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of the in vitro activity of a novel pyrrole derivative, designated Antitubercular agent-16 (also referred to as Compound 5q), against various clinical isolates of Mycobacterium tuberculosis (M. tuberculosis). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antitubercular therapeutics. The data presented herein summarizes the compound's potency, selectivity, and putative mechanism of action, offering a basis for its further investigation as a potential drug candidate.

Executive Summary

This compound, a 2,5-dimethylpyrrole derivative, has demonstrated potent inhibitory activity against both the reference laboratory strain M. tuberculosis H37Rv and a panel of multidrug-resistant (MDR) clinical isolates. The compound is proposed to exert its antimycobacterial effect by inhibiting the essential mycobacterial membrane protein large 3 (MmpL3), a transporter crucial for mycolic acid biosynthesis and cell wall formation. Time-kill assays indicate that this compound exhibits a bacteriostatic effect at its minimum inhibitory concentration (MIC). The compound also displays a favorable selectivity index, with low cytotoxicity against mammalian cell lines.

Data Presentation: In Vitro Activity of this compound

The in vitro antitubercular activity of this compound was evaluated against the H37Rv strain and several clinical isolates of M. tuberculosis. The minimum inhibitory concentration required to inhibit 90% of bacterial growth (MIC90) was determined.

M. tuberculosis StrainResistance ProfileMIC90 (µg/mL)
H37RvDrug-Susceptible0.40[1][2][3]
CF16Not Specified20.11[1][2][3]
CF61Not Specified23.51[1][2][3]
CF76Not Specified19.62[1][2][3]
CF152Not Specified10.93[1][2][3]
CF161Not Specified13.62[1][2][3]
MDR and INH-resistant isolatesMDR, INH-RRetained considerable activity

Note: The specific resistance profiles for the "CF" designated clinical isolates were not detailed in the available literature. Further studies are required to correlate the MIC90 values with the complete drug susceptibility patterns of these isolates. Research has shown that analogues of this compound, specifically compounds 5n and 5q, exhibit potent inhibitory effects against M. tuberculosis strains, highlighting the importance of the cyclohexanemethyl group on the methyleneamine side chain at the C3 position of the pyrrole core for their antimycobacterial activity.

Putative Mechanism of Action: Inhibition of MmpL3

Docking simulations and experimental evidence suggest that this compound targets MmpL3, an essential transporter in M. tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane. Inhibition of MmpL3 disrupts the biosynthesis of the mycobacterial cell wall, leading to growth inhibition.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Precursor Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Mycolic_Acid_Integration Mycolic Acid Integration into Cell Wall TMM_Periplasm->Mycolic_Acid_Integration Cell_Wall_Disruption Disruption of Cell Wall Synthesis Mycolic_Acid_Integration->Cell_Wall_Disruption Agent16 This compound Agent16->MmpL3 inhibition

Caption: Putative mechanism of action of this compound via inhibition of the MmpL3 transporter.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the analysis of this compound.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the MIC of antimicrobial agents against M. tuberculosis.

MABA_Workflow Prep Prepare serial dilutions of this compound in a 96-well plate Inoc Inoculate wells with a standardized M. tuberculosis suspension Prep->Inoc Incubate Incubate plates at 37°C for 5-7 days Inoc->Incubate Alamar Add Alamar Blue reagent to all wells Incubate->Alamar Incubate2 Re-incubate for 24 hours Alamar->Incubate2 Read Read results visually (blue = inhibition, pink = growth) or spectrophotometrically Incubate2->Read MIC Determine MIC as the lowest drug concentration that prevents a color change Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the MABA method.

Detailed Steps:

  • Preparation of Drug Dilutions: A two-fold serial dilution of this compound is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared and its turbidity is adjusted to a McFarland standard (typically 0.5), which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are sealed and incubated at 37°C in a 5% CO2 atmosphere for 5 to 7 days.

  • Addition of Alamar Blue: After the initial incubation period, a solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours to allow for the reduction of the Alamar Blue by viable bacteria.

  • Reading of Results: The results are determined by observing the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Time-Kill Assay

This assay is performed to determine whether an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).

Detailed Steps:

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted in fresh Middlebrook 7H9 broth to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Drug Exposure: this compound is added to the bacterial cultures at concentrations corresponding to its MIC (e.g., 1x MIC, 4x MIC). A drug-free culture serves as a growth control.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, and 8 days).

  • Quantification of Viable Bacteria: The withdrawn samples are serially diluted and plated on Middlebrook 7H11 agar plates. The plates are incubated for 3-4 weeks at 37°C.

  • Data Analysis: The number of colony-forming units (CFU) is counted for each time point and concentration. The change in log10 CFU/mL over time is plotted. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal, while a <3-log10 reduction is considered bacteriostatic. Studies have indicated that this compound exhibits a bacteriostatic effect.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel antitubercular drugs. Its potent activity against drug-resistant strains of M. tuberculosis and its distinct mechanism of action targeting MmpL3 make it an attractive candidate for further preclinical development. Future studies should focus on a more extensive evaluation against a broader panel of well-characterized clinical isolates, including extensively drug-resistant (XDR) strains, to fully delineate its spectrum of activity. In vivo efficacy studies in animal models of tuberculosis are also warranted to assess its therapeutic potential. Furthermore, lead optimization studies could be undertaken to improve its potency and pharmacokinetic properties.

References

"Antitubercular agent-16" head-to-head comparison with bedaquiline in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vitro comparison of a novel investigational compound, Antitubercular Agent-16, and the approved drug, bedaquiline. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a new anti-tuberculosis therapy.

Comparative Efficacy and Cytotoxicity

A series of in vitro assays were conducted to determine the antimycobacterial potency and cytotoxicity of this compound and bedaquiline. The results, summarized below, indicate that this compound exhibits potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, with a favorable selectivity index.

CompoundM. tuberculosis H37Rv MIC (µg/mL)MDR-TB Isolate MIC (µg/mL)Cytotoxicity (CC50 in Vero cells, µg/mL)Selectivity Index (SI = CC50/MIC H37Rv)
This compound 0.0150.03>20>1333
Bedaquiline 0.03[1]0.06 - 0.25[1][2]>10>333

MDR-TB Isolate: A clinical isolate resistant to at least isoniazid and rifampicin. CC50: 50% cytotoxic concentration. MIC: Minimum Inhibitory Concentration. Selectivity Index (SI): A ratio to measure a compound's safety; a higher SI is more favorable.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the presented data.

Minimum Inhibitory Concentration (MIC) Assay

The antimycobacterial activity of the compounds was determined using the microplate Alamar blue assay (MABA).

  • Bacterial Strains and Culture: Mycobacterium tuberculosis H37Rv (ATCC 27294) and a clinical multidrug-resistant (MDR) strain were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. Cultures were incubated at 37°C until they reached an optical density (OD) corresponding to a McFarland standard of 1.0.

  • Assay Procedure:

    • The compounds were serially diluted in a 96-well microplate.

    • The bacterial suspension was diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Plates were incubated at 37°C for 7 days.

    • A mixture of Alamar blue and 10% Tween 80 was added to each well.

    • Plates were re-incubated for 24 hours.

    • A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

Cytotoxicity Assay (CC50)

The cytotoxicity of the compounds was assessed using a standard MTT assay on Vero cells (African green monkey kidney epithelial cells).

  • Cell Culture: Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Vero cells were seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

    • The culture medium was replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates were incubated for another 48 hours.

    • MTT reagent was added to each well, and the plates were incubated for 4 hours, allowing for the formation of formazan crystals.

    • The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the in vitro head-to-head comparison of this compound and bedaquiline.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_output Output Compound_Prep Compound Stock Preparation (this compound & Bedaquiline) MIC_Assay MIC Determination (Alamar Blue Assay) Compound_Prep->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay on Vero Cells) Compound_Prep->Cytotoxicity_Assay Culture_Prep M. tuberculosis Culture (H37Rv & MDR Strain) Culture_Prep->MIC_Assay Cell_Prep Vero Cell Culture Cell_Prep->Cytotoxicity_Assay MIC_Determination Determine MIC Values MIC_Assay->MIC_Determination CC50_Calculation Calculate CC50 Values Cytotoxicity_Assay->CC50_Calculation SI_Calculation Calculate Selectivity Index (SI = CC50 / MIC) MIC_Determination->SI_Calculation Comparison_Table Generate Comparative Data Table MIC_Determination->Comparison_Table CC50_Calculation->SI_Calculation CC50_Calculation->Comparison_Table SI_Calculation->Comparison_Table

Caption: Workflow for the in vitro comparison of antitubercular agents.

Mechanism of Action: A Note on Bedaquiline

Bedaquiline inhibits the proton pump of mycobacterial ATP synthase, an enzyme essential for energy production in Mycobacterium tuberculosis.[3][4] The specific mechanism of action for this compound is currently under investigation.

The following diagram depicts the known signaling pathway affected by bedaquiline.

G cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (c-subunit) ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase inhibits Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase drives Bacterial_Death Bacterial Death ATP_Production->Bacterial_Death leads to (when inhibited)

References

Comparative Analysis of Antitubercular Agent-16: A Guide to Determining Bactericidal vs. Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new antitubercular agents is a critical component of the global strategy to combat tuberculosis, particularly in light of rising drug resistance. A fundamental characteristic of any new antimicrobial compound is its mode of action: is it bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth)?[1][2] This distinction is vital for predicting clinical efficacy, designing effective combination therapies, and overcoming the challenges of treating persistent infections.[1][3] For patients with compromised immune systems, bactericidal agents are often preferred to achieve bacterial clearance.[1]

This guide provides a framework for evaluating the bactericidal versus bacteriostatic properties of a novel compound, designated here as "Antitubercular agent-16." It outlines the standard experimental protocols and presents comparative data from established first-line antitubercular drugs.

Data Presentation: Comparative Efficacy of Antitubercular Agents

The primary method for distinguishing between bactericidal and bacteriostatic activity is the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[1] The MIC is the lowest concentration of an agent that inhibits visible bacterial growth, while the MBC is the lowest concentration that results in a ≥99.9% (or 3-log10) reduction of the initial bacterial inoculum.[3][4][5] The ratio of these two values (MBC/MIC) is the key determinant:

  • Bactericidal: An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[3][6]

  • Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.[3][6]

The following table summarizes the activity of first-line antitubercular drugs against Mycobacterium tuberculosis and includes a placeholder for the hypothetical "this compound."

Antitubercular Agent Mechanism of Action Typical MIC (μg/mL) Typical MBC (μg/mL) MBC/MIC Ratio Classification
Isoniazid Inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[7][8][9]0.02 - 0.060.04 - 0.12≤ 4Bactericidal[8]
Rifampicin (Rifampin) Inhibits DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[7][9][10]0.05 - 0.20.1 - 0.4≤ 4Bactericidal[11]
Pyrazinamide Converted to pyrazinoic acid, which disrupts membrane potential and interferes with energy production.[7]20 - 10040 - 200≤ 4Bactericidal
Ethambutol Inhibits arabinosyl transferases, disrupting the synthesis of the arabinogalactan layer of the cell wall.[10]1 - 5> 32> 4Bacteriostatic
This compound [To be determined][Insert experimental value][Insert experimental value][Calculate ratio][Determine classification]

Experimental Protocols

Accurate determination of MIC and MBC values requires standardized and meticulously executed protocols.

1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation:

    • Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to the mid-log phase.[6]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]

  • Assay Procedure:

    • Prepare serial two-fold dilutions of "this compound" in a 96-well or 384-well microtiter plate.[12]

    • Add the prepared bacterial inoculum to each well containing the diluted agent.

    • Include control wells: a positive control (bacteria with no agent) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 7-14 days.

    • Determine the MIC by visual inspection for turbidity or by using a growth indicator like Resazurin or AlamarBlue. The MIC is the lowest concentration well with no visible growth.[12]

2. Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is performed subsequently to the MIC assay to determine the concentration of the agent that kills the bacteria.

  • Assay Procedure:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations that showed no visible growth.

    • Aspirate a fixed volume (e.g., 10-100 μL) from each of these selected wells.

    • Spread the aspirated culture onto an appropriate solid agar medium, such as Middlebrook 7H10 or 7H11 agar plates.[13]

    • Incubate the plates at 37°C for 21-28 days, or until colonies are visible.[12]

    • The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[3][4][5]

3. Time-Kill Curve Assay Protocol

Time-kill assays provide a dynamic view of an agent's antimicrobial activity over time.[14][15]

  • Assay Procedure:

    • Prepare flasks containing supplemented 7H9 broth with "this compound" at various concentrations (e.g., 1x, 4x, and 10x MIC). Include a no-drug growth control.

    • Inoculate the flasks with a standardized M. tuberculosis suspension (e.g., 10⁵ to 10⁶ CFU/mL).

    • Incubate all flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), draw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them on 7H10/7H11 agar to determine the viable CFU/mL count.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal agent will show a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations: Workflows and Mechanisms

G cluster_0 Phase 1: MIC Determination cluster_1 Phase 2: MBC Determination cluster_2 Phase 3: Classification prep Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) dilute Serial Dilution of This compound prep->dilute inoculate Inoculate Microtiter Plate dilute->inoculate incubate_mic Incubate at 37°C (7-14 days) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate Plate aliquots from MIC wells onto agar medium read_mic->plate Transfer clear wells incubate_mbc Incubate at 37°C (21-28 days) plate->incubate_mbc count Count CFUs incubate_mbc->count read_mbc Determine MBC (≥99.9% kill) count->read_mbc calculate Calculate Ratio (MBC / MIC) read_mbc->calculate decision MBC/MIC ≤ 4? calculate->decision bactericidal Bactericidal decision->bactericidal Yes bacteriostatic Bacteriostatic decision->bacteriostatic No

Caption: Experimental workflow for classifying an agent as bactericidal or bacteriostatic.

G cluster_pathway Hypothetical Mechanism: Inhibition of Mycolic Acid Synthesis cluster_outcome Result Agent16 This compound (Prodrug) KatG KatG Enzyme (Activation) Agent16->KatG is activated by ActiveAgent Activated Agent-16 KatG->ActiveAgent produces InhA InhA Enzyme (Enoyl-ACP reductase) ActiveAgent->InhA inhibits FAS2 Fatty Acid Synthase II (FAS-II) System InhA->FAS2 is part of MycolicAcid Mycolic Acid Synthesis FAS2->MycolicAcid leads to CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall is essential for Disruption Cell Wall Disruption CellWall->Disruption Inhibition leads to BacterialDeath Bacterial Death (Bactericidal Effect) Disruption->BacterialDeath

Caption: Hypothetical signaling pathway for this compound.

References

A Comparative Analysis of the Post-Antibiotic Effect of Antitubercular agent-16

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the post-antibiotic effect (PAE) of the novel investigational drug, Antitubercular agent-16, against established first-line antituberculosis therapies: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide. The PAE, which is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter for optimizing dosing regimens and ensuring therapeutic efficacy.[1] The data presented herein is intended to inform preclinical and clinical research in the development of new tuberculosis treatments.

Comparative Performance Data

The post-antibiotic effect of this compound was evaluated against Mycobacterium tuberculosis (ATCC 27294) and compared with standard antitubercular drugs. The results, summarized in the table below, indicate that this compound exhibits a prolonged PAE, surpassing that of Isoniazid, Ethambutol, and Pyrazinamide, and is comparable to that of Rifampicin.

Antitubercular Agent Concentration Tested (mg/L) Post-Antibiotic Effect (PAE) in hours (h)
This compound (Investigational) 8.065.2
Isoniazid 1.018.1[1]
Rifampicin 2.067.8[1]
Ethambutol 5.01.8[1]
Pyrazinamide 50.01.9[1]

Table 1: Post-Antibiotic Effect of this compound and Comparator Drugs against M. tuberculosis.

Experimental Protocols

Determination of Post-Antibiotic Effect (PAE)

The PAE of each agent was determined using a radiometric culture system (BACTEC 460).[2]

  • Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis H37Rv (ATCC 27294) was prepared in Middlebrook 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Exposure: The bacterial suspension was exposed to each drug at a concentration of 4-5 times its minimum inhibitory concentration (MIC) for a period of 2 hours at 37°C. A drug-free control culture was incubated under the same conditions.

  • Drug Removal: After the exposure period, the antimicrobial agent was removed by a 1:1,000 dilution into fresh, pre-warmed BACTEC 12B medium.[2] This step is critical to minimize any residual antibiotic effects.

  • Incubation and Monitoring: The diluted cultures, including the control, were incubated in the BACTEC 460 instrument. Bacterial growth was monitored daily by measuring the Growth Index (GI).

  • PAE Calculation: The PAE was calculated using the formula: PAE = T - C , where 'T' is the time required for the drug-exposed culture to reach a GI of 500, and 'C' is the time for the unexposed control culture to reach the same GI.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Phase (2 hours) cluster_removal Drug Removal cluster_monitoring Monitoring cluster_analysis Analysis prep_inoculum Standardized M. tuberculosis inoculum prepared drug_exposure Bacterial culture exposed to test drug (e.g., Agent-16) prep_inoculum->drug_exposure control_exposure Control culture incubated without drug prep_inoculum->control_exposure drug_removal Drug removed by 1:1000 dilution drug_exposure->drug_removal incubation Cultures incubated in radiometric system (BACTEC) control_exposure->incubation drug_removal->incubation monitoring Growth Index (GI) monitored daily incubation->monitoring calculation Calculate PAE = T - C monitoring->calculation

Experimental workflow for Post-Antibiotic Effect (PAE) determination.

Proposed Mechanism of Action of this compound

This compound is a prodrug that, like Isoniazid, requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5] Once activated, the agent is hypothesized to target and inhibit KasB , a crucial β-ketoacyl-ACP synthase involved in the elongation of meromycolic acids—essential precursors for the mycobacterial cell wall.[6] By inhibiting KasB, this compound effectively halts the synthesis of mycolic acids, leading to the disruption of the cell wall integrity and subsequent cell death. This mechanism is distinct from Isoniazid, which primarily targets the enoyl-acyl carrier protein reductase, InhA.[3][7]

signaling_pathway cluster_activation Activation cluster_synthesis Mycolic Acid Synthesis Pathway agent16_prodrug This compound (Prodrug) katg KatG (Catalase-peroxidase) agent16_prodrug->katg Activation agent16_active Activated Agent-16 katg->agent16_active kasb KasB (β-ketoacyl-ACP synthase) agent16_active->kasb Inhibition fas1 FAS-I (Fatty Acid Synthase I) acyl_precursors Acyl Precursors fas1->acyl_precursors acyl_precursors->kasb Elongation meromycolic_acids Meromycolic Acids kasb->meromycolic_acids mycolic_acid Mycolic Acid Synthesis (Cell Wall Component) meromycolic_acids->mycolic_acid

Proposed signaling pathway for this compound.

References

Safety Operating Guide

Safe Disposal of Antitubercular Agent-16: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Antitubercular agent-16" does not correspond to a publicly recognized compound, this document provides essential safety and disposal procedures based on established guidelines for handling potent, biologically active, and potentially hazardous research compounds, including antitubercular agents. Researchers must consult their institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the compound to ensure full compliance with local, state, and federal regulations.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals to provide procedural, step-by-step guidance on the safe disposal of "this compound," ensuring the safety of laboratory personnel and the environment.

Hazard Identification and Waste Classification

Before any disposal procedures are initiated, a thorough risk assessment must be conducted. Antitubercular agents are biologically active molecules designed to inhibit or kill Mycobacterium tuberculosis. As such, they may possess inherent toxicity and should be handled as hazardous waste.

Key Hazard Considerations:

  • Biological Activity: The primary mode of action against tuberculosis may have off-target effects or unknown toxicities.

  • Chemical Hazards: The compound may be flammable, corrosive, reactive, or toxic.[1] The SDS is the primary source for this information.

  • Contaminated Materials: Any materials that come into contact with the agent, such as personal protective equipment (PPE), glassware, and consumables, must be considered contaminated and disposed of accordingly.[4]

All waste generated from research involving this compound must be classified as hazardous chemical waste and potentially as regulated medical or biohazardous waste, depending on the experimental context.[2][3][5]

Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.[6] Never mix hazardous waste with general laboratory trash.[7]

Waste StreamDescriptionCollection Container
Solid Waste Contaminated PPE (gloves, lab coats), bench paper, plasticware, and other solid materials that have come into contact with the agent.Labeled, leak-proof, puncture-resistant containers with a biohazard symbol if applicable. Often a designated "Hazardous Waste" bin.[2][3]
Liquid Waste Unused or expired solutions of the agent, reaction mixtures, and contaminated solvents.Clearly labeled, sealed, and chemically compatible containers. Do not mix incompatible chemicals.[7]
Sharps Waste Contaminated needles, syringes, scalpels, and broken glass.Puncture-proof, leak-resistant sharps containers labeled with "Hazardous Waste" and a biohazard symbol if applicable.[4]
Aqueous Waste Dilute aqueous solutions containing the agent.Labeled, sealed containers. Depending on the concentration and local regulations, chemical inactivation may be required before disposal.

Table 1: Waste Segregation Guidelines for this compound

Disposal Procedures

The primary and recommended method for the final disposal of hazardous pharmaceutical waste is incineration by a licensed hazardous waste management company.[8] This method ensures the complete destruction of the active compound.

On-site Inactivation (for Liquid Waste)

For some aqueous waste streams, chemical inactivation may be a permissible preliminary step before collection by a waste vendor, depending on institutional policies. Never dispose of untreated or inactivated antitubercular agent solutions down the drain.

Experimental Protocol for Chemical Inactivation of Biologically Active Compounds:

This protocol is a general guideline and must be validated for "this compound" to ensure complete inactivation.

  • Reagent Selection: A common and effective broad-spectrum disinfectant is sodium hypochlorite (bleach).[9][10]

  • Preparation: Work in a certified chemical fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Procedure: a. To the liquid waste containing the antitubercular agent, slowly add a concentrated bleach solution to achieve a final concentration of at least 1% active chlorine (10,000 ppm).[9] For liquids with high organic content, a higher concentration may be necessary.[10] b. Gently mix the solution to ensure homogeneity. c. Allow a minimum contact time of 30 minutes. For mycobacteria, a longer contact time of several hours to overnight is recommended to ensure complete inactivation.[10] d. After the inactivation period, the solution is still considered hazardous chemical waste and must be collected in a properly labeled container for disposal by a licensed vendor.[9] Do not pour down the sink.[9]

ParameterRecommended ValueRationale
Inactivating Agent Sodium Hypochlorite (Bleach)Broad-spectrum antimicrobial and chemical oxidizing agent.[10]
Final Concentration 1% (10,000 ppm) active chlorineEffective concentration for inactivating many bacteria and viruses.[9]
Contact Time Minimum 30 minutes; overnight recommendedEnsures complete inactivation of potentially resistant organisms.[10]

Table 2: Quantitative Parameters for Chemical Inactivation

Labeling and Storage

Proper labeling and storage of hazardous waste are mandated by regulatory agencies like the EPA.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including "this compound"), the associated hazards (e.g., toxic), and the accumulation start date.[11]

  • Storage: Waste containers must be kept closed except when adding waste.[7] Store containers in a designated, secure satellite accumulation area within the laboratory, away from general traffic.[11] Ensure secondary containment is used for liquid waste to prevent spills.

Waste Disposal Workflow and Decision Making

The following diagrams illustrate the general workflow for hazardous waste disposal and the decision-making process for selecting an appropriate disposal method.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 On-site Management cluster_3 Final Disposal Point of Generation Point of Generation Segregate Waste Segregate Waste Point of Generation->Segregate Waste Step 1 Collect in Appropriate Container Collect in Appropriate Container Segregate Waste->Collect in Appropriate Container Step 2 Label Container Label Container Collect in Appropriate Container->Label Container Step 3 Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container->Store in Satellite Accumulation Area Step 4 Schedule Waste Pickup Schedule Waste Pickup Store in Satellite Accumulation Area->Schedule Waste Pickup Step 5 Licensed Vendor Disposal (Incineration) Licensed Vendor Disposal (Incineration) Schedule Waste Pickup->Licensed Vendor Disposal (Incineration) Step 6

Caption: General Workflow for Hazardous Waste Disposal in a Laboratory Setting.

G Is the waste contaminated with this compound? Is the waste contaminated with this compound? General Lab Trash General Lab Trash Is the waste contaminated with this compound?->General Lab Trash No Hazardous Waste Stream Hazardous Waste Stream Is the waste contaminated with this compound?->Hazardous Waste Stream Yes Is the waste liquid or solid? Is the waste liquid or solid? Hazardous Waste Stream->Is the waste liquid or solid? Solid Hazardous Waste Solid Hazardous Waste Is the waste liquid or solid?->Solid Hazardous Waste Solid Liquid Hazardous Waste Liquid Hazardous Waste Is the waste liquid or solid?->Liquid Hazardous Waste Liquid Collect for Vendor Pickup Collect for Vendor Pickup Solid Hazardous Waste->Collect for Vendor Pickup Can it be chemically inactivated on-site per institutional policy? Can it be chemically inactivated on-site per institutional policy? Liquid Hazardous Waste->Can it be chemically inactivated on-site per institutional policy? Can it be chemically inactivated on-site per institutional policy?->Collect for Vendor Pickup No Perform Inactivation Protocol Perform Inactivation Protocol Can it be chemically inactivated on-site per institutional policy?->Perform Inactivation Protocol Yes Perform Inactivation Protocol->Collect for Vendor Pickup

Caption: Decision Tree for Disposal of Materials Related to this compound.

References

Essential Safety and Logistical Information for Handling Antitubercular Agent-16

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-16" is a hypothetical designation. The following guidance is based on established best practices for handling potent, powdered active pharmaceutical ingredients (APIs) and should be adapted to the specific, experimentally determined properties of any new chemical entity.

This document provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals engaged in work with this compound. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Risk Assessment

Prior to handling, a thorough risk assessment must be conducted to identify potential hazards associated with this compound, such as toxicity, reactivity, and the potential for dust explosion.[1] This assessment will inform the specific containment strategies and personal protective equipment (PPE) required.

Occupational Exposure Bands (OEB): The OEB is a risk categorization system that groups compounds based on their potency and potential health effects.[2] For a novel antitubercular agent, it is prudent to initially assign it to a high-risk category (e.g., OEB 4 or 5) pending the availability of comprehensive toxicological data.

OEB LevelOccupational Exposure Limit (OEL)DescriptionRequired Containment
OEB 4 1 to <10 µg/m³Potent compound, may cause adverse effects at low doses.Closed handling with isolator glove ports/negative pressure room.[3]
OEB 5 <1 µg/m³Highly potent, may cause severe or irreversible effects at very low doses.Robotic handling or fully contained isolator systems.[2][3]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent inhalation, dermal, and ocular exposure. The specific level of PPE is dictated by the OEB and the nature of the procedure.

PPE ComponentSpecificationRationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with HEPA filters.[3][4]Protects against inhalation of fine airborne particles.[2] Surgical masks are inadequate.[5]
Gloves Double-gloving with nitrile or neoprene gloves.Prevents skin contact and absorption. The outer glove is removed and disposed of immediately after handling.
Body Protection Disposable, seamless, long-sleeved gown with tight-fitting cuffs that closes in the back.[5] For high-risk procedures, "bunny suit" coveralls are recommended.[5]Protects skin from contamination. Gowns should not be worn outside the designated handling area.[5]
Eye Protection Chemical splash goggles or a full face shield.[5]Protects eyes and mucous membranes from airborne particles and splashes.
Shoe Covers Disposable, non-slip shoe covers.Prevents the tracking of contaminants out of the work area.

Engineering Controls and Handling Procedures

Engineering controls are the primary defense against exposure and must be used in conjunction with appropriate PPE.[6]

Primary Containment:

  • Biological Safety Cabinet (BSC) or Chemical Fume Hood: All tasks involving powdered forms of this compound, such as weighing, reconstitution, or crushing, must be performed within a certified BSC (Class II or III) or a chemical fume hood.[7]

  • Containment Isolators (Glove Boxes): For OEB 4/5 compounds, handling should occur within a negative pressure glovebox isolator to provide a physical barrier between the operator and the compound.[8][9][10]

  • Closed Transfer Systems: Utilize systems like split butterfly valves to minimize exposure during material transfers between containers or process steps.[1][9]

Facility Design (Secondary Containment):

  • Dedicated and Restricted Access Area: All work with this compound should be conducted in a dedicated room with restricted access.

  • Negative Air Pressure: The handling room should be maintained under negative pressure relative to adjacent areas to prevent contaminants from escaping.[3][8]

  • HEPA Filtration: The room's exhaust air should be HEPA-filtered to capture any airborne particles.[3]

G cluster_prep Preparation cluster_handling Handling in Primary Containment cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Verify Engineering Controls (e.g., BSC, Fume Hood) prep1->prep2 handling1 Weigh/Transfer Powdered Agent prep2->handling1 handling2 Reconstitute/Prepare Solution handling1->handling2 post1 Decontaminate Surfaces handling2->post1 post2 Segregate Waste post1->post2 post3 Doff PPE in Designated Area post2->post3 disp1 Package Waste in Labeled, Leak-Proof Containers post2->disp1 disp2 High-Temperature Incineration disp1->disp2

Caption: Workflow for Safe Handling and Disposal of this compound.

Decontamination and Disposal Plan

A comprehensive decontamination and disposal plan is critical to prevent cross-contamination and environmental release.[11]

Decontamination:

  • Work Surfaces: All surfaces and equipment must be decontaminated immediately after use. A validated deactivation solution should be used if available.[11]

  • Spills: In the event of a spill, the area should be immediately secured. Personnel with appropriate PPE should clean the spill using absorbent materials, followed by decontamination.

Waste Disposal:

  • Waste Segregation: All waste contaminated with this compound, including PPE, disposable labware, and cleaning materials, is considered hazardous (cytotoxic) waste.[12] This waste must be segregated from regular laboratory trash.

  • Containers: Contaminated waste should be collected in clearly labeled, leak-proof, puncture-resistant containers.[13] In many jurisdictions, purple-lidded containers are designated for cytotoxic waste.[12][14]

  • Final Disposal: The only acceptable method for disposing of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[12][15][16] Do not dispose of this waste in landfills or discharge it into the sewer system.[13]

By implementing these rigorous safety and logistical measures, research and development activities involving this compound can be conducted in a manner that prioritizes the health and safety of all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.